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  • Product: Boc-D-beta-homoglutamine
  • CAS: 1313054-48-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-D-beta-homoglutamine

For Researchers, Scientists, and Drug Development Professionals Introduction Boc-D-beta-homoglutamine, with the CAS Number 1313054-48-6, is a non-natural, protected amino acid that serves as a valuable building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-beta-homoglutamine, with the CAS Number 1313054-48-6, is a non-natural, protected amino acid that serves as a valuable building block in medicinal chemistry and peptide synthesis. Its structure, featuring a beta-amino acid backbone, offers unique conformational properties and increased resistance to enzymatic degradation compared to its alpha-amino acid counterparts. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, a cornerstone of modern peptide synthesis strategies.[1]

This guide provides a comprehensive overview of the known and predicted properties of Boc-D-beta-homoglutamine, alongside detailed, field-proven experimental protocols for its full characterization. As a senior application scientist, the emphasis here is not merely on the "what" but the "why"—elucidating the rationale behind experimental choices to empower researchers in their own investigations.

Core Properties of Boc-D-beta-homoglutamine

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized based on supplier data and computational predictions. The following table provides a consolidated overview of its key identifiers and physical characteristics.

PropertyValueSource
IUPAC Name (R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid[2]
Synonyms Boc-beta-D-HoGln-OH, Boc-D-β-homoglutamine[2]
CAS Number 1313054-48-6[2]
Molecular Formula C11H20N2O5[2]
Molecular Weight 260.29 g/mol [2]
Appearance Solid (predicted)[2]
Boiling Point 518.9±45.0 °C (Predicted)
Density 1.192±0.06 g/cm³ (Predicted)
Storage 2-8℃, Keep in a dry area[2]

Note: Some physical properties are predicted and should be confirmed experimentally.

Chemical Structure and Stereochemistry

The structure of Boc-D-beta-homoglutamine is characterized by a six-carbon chain with a primary amide (from the glutamine side chain), a carboxylic acid, and a Boc-protected amine at the beta position (C3). The "D" designation refers to the stereochemistry at the chiral center (C3), which is in the (R) configuration.

Figure 1: Chemical structure of Boc-D-beta-homoglutamine.

Chemical Properties and Reactivity

The chemical behavior of Boc-D-beta-homoglutamine is primarily dictated by its three functional groups: the carboxylic acid, the primary amide, and the Boc-protected amine.

Stability

The Boc protecting group is known for its stability under a wide range of conditions, making it a robust choice for multi-step syntheses. It is generally stable to:

  • Basic conditions: Resistant to hydrolysis by strong bases like NaOH or KOH.

  • Nucleophiles: Generally unreactive towards common nucleophiles.

  • Catalytic Hydrogenation: Stable under conditions typically used for the cleavage of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).

This stability allows for selective reactions at the carboxylic acid or primary amide groups without premature deprotection of the amine.

Deprotection of the Boc Group

The primary reactivity of interest is the cleavage of the Boc group under acidic conditions. This deprotection is a critical step in peptide synthesis, allowing for the subsequent coupling of another amino acid.

The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation. This cation can then form isobutylene and carbon dioxide.

Common Deprotection Reagents:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is the most common method for Boc deprotection. The reaction is typically rapid at room temperature.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or ethyl acetate, is also widely used.

cluster_0 Boc Deprotection Workflow Boc-Amino_Acid Boc-D-beta-homoglutamine in Dichloromethane (DCM) Add_TFA Add Trifluoroacetic Acid (TFA) (e.g., 25-50% v/v) Boc-Amino_Acid->Add_TFA Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->Reaction Evaporation Remove Solvent and Excess TFA (in vacuo) Reaction->Evaporation Product Free Amine (TFA Salt) Evaporation->Product

Figure 2: General workflow for Boc deprotection using TFA.

Experimental Protocols for Characterization

The following section provides detailed, self-validating protocols for determining the key physical and chemical properties of Boc-D-beta-homoglutamine.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Ensure the sample is completely dry by placing it under high vacuum for several hours.

  • Load a small amount of the finely powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C/minute initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Assessment

Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and analytical characterization. The Boc group generally increases solubility in organic solvents.

Protocol (Qualitative):

  • To a series of small, labeled vials, add approximately 1-2 mg of Boc-D-beta-homoglutamine.

  • To each vial, add 0.5 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, dimethylformamide (DMF)).

  • Vortex each vial for 30 seconds.

  • Visually inspect for complete dissolution. If not dissolved, gently warm the vial and observe any changes.

  • Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating. Based on similar compounds, solubility is expected in polar organic solvents like DMF, methanol, and chloroform.[3]

Spectroscopic Analysis

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the sample's solubility.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Expected Signals:

    • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

    • Multiplets in the aliphatic region (approx. 1.8-2.5 ppm) corresponding to the methylene protons of the hexanoic acid backbone.

    • A multiplet for the proton at the chiral beta-carbon.

    • A signal for the NH proton of the Boc-carbamate.

    • Signals for the primary amide protons.

    • A broad signal for the carboxylic acid proton (may be exchanged in protic solvents).

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Expected Characteristic Absorptions:

    • A broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹.

    • An N-H stretch from the carbamate and primary amide around 3400-3200 cm⁻¹.

    • C-H stretches from the aliphatic and Boc groups just below 3000 cm⁻¹.

    • A strong C=O stretch from the Boc-carbamate around 1715-1685 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid around 1725-1700 cm⁻¹.

    • A strong C=O stretch (Amide I band) from the primary amide around 1680-1630 cm⁻¹.

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural features.

Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile, with or without a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Expected Observations:

    • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 261.14. Common adducts such as [M+Na]⁺ (m/z 283.12) or [M+K]⁺ (m/z 299.10) may also be observed. A characteristic fragment ion corresponding to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺) is often prominent.

    • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 259.13.

cluster_1 Spectroscopic Characterization Workflow Sample Boc-D-beta-homoglutamine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS Structure_Confirmation Structural Elucidation and Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Figure 3: Workflow for the spectroscopic characterization of the compound.

Safety and Handling

As a laboratory chemical, Boc-D-beta-homoglutamine should be handled with appropriate personal protective equipment (PPE).

  • Eye Protection: Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2]

  • Respiratory Protection: Avoid formation of dust and aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation.[2]

  • General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

Boc-D-beta-homoglutamine is a valuable chiral building block for peptide synthesis and drug discovery, offering the advantages of a beta-amino acid scaffold. While specific experimental data is limited in the public domain, this guide provides a robust framework for its characterization. By employing the detailed protocols for determining its physical properties and conducting thorough spectroscopic analysis, researchers can confidently verify the identity, purity, and structure of this compound, enabling its effective use in their synthetic endeavors. The principles and methodologies outlined herein are fundamental to the rigorous scientific investigation of novel chemical entities.

References

  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis. BOC Sciences.

  • Boc-D-beta-hoMoglutaMine — Chemical Substance Information. NextSDS. Link

  • Boc-L-beta-Homoglutamine | C11H20N2O5 | CID 2761810. PubChem. Link

  • BOC Deprotection. ACS Green Chemistry Institute. Link

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem. Link

  • Boc-D-beta-hoMoglutaMine - Safety Data Sheet. ChemicalBook. Link

  • N(alpha)-Boc-D-glutamine, 98+%, Thermo Scientific Chemicals. Fisher Scientific. Link

  • What is BOC in Chemistry? BOC Sciences.

Sources

Exploratory

The Role of Boc-D-beta-homoglutamine in Modulating Beta-Peptide Secondary Structure: A Guide to Synthesis, Analysis, and Structural Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Beta-peptides, or β-peptides, have emerged as a pivotal class of foldamers, capable of adopting stable, predictable sec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-peptides, or β-peptides, have emerged as a pivotal class of foldamers, capable of adopting stable, predictable secondary structures that mimic natural peptides while offering profound resistance to proteolytic degradation.[1][2] This inherent stability makes them exceptional candidates for therapeutic development and advanced biomaterials. The conformation of a β-peptide is exquisitely sensitive to the substitution pattern and side-chain functionalities of its constituent β-amino acid monomers.[3] This guide provides an in-depth exploration of how a specific, functionalized building block, Boc-D-β-homoglutamine, is predicted to influence β-peptide secondary structure. We will dissect its intrinsic chemical properties, propose its role in stabilizing or destabilizing canonical folds through side-chain interactions, and provide detailed, field-proven protocols for the synthesis and structural analysis of β-peptides containing this residue. This document serves as a technical manual for researchers aiming to leverage unique β-amino acid functionalities for the rational design of novel folded oligomers.

Introduction to β-Peptide Foldamers

Unlike their α-peptide counterparts, where the amino group is attached to the α-carbon, β-peptides are constructed from β-amino acids, featuring an additional carbon atom in their backbone.[2] This seemingly minor homologation fundamentally alters the backbone's rotational landscape, giving rise to a unique repertoire of secondary structures, including the 14-helix, 12-helix, various turns, and sheet-like assemblies.[1][2][3] The ability to form these structures with as few as four to six residues makes β-peptides highly pre-organized and conformationally stable.[1]

The true power of β-peptide design lies in controlling these secondary structures by selecting specific β-amino acid monomers. The stereochemistry and side-chain functionality at both the Cα and Cβ positions dictate the final folded architecture.[4][5] This guide focuses on a building block of particular interest: Boc-D-beta-homoglutamine . Its side chain, which mirrors that of glutamine but is extended by one methylene group, contains a terminal amide that can participate in hydrogen bonding, offering a powerful tool to engineer and stabilize specific folds.

The Building Block: Dissecting Boc-D-beta-homoglutamine

To understand the role of this monomer, we must first analyze its components.

  • Chemical Identity : (R)-6-AMINO-3-((TERT-BUTOXYCARBONYL)AMINO)-6-OXOHEXANOIC ACID[6]

  • Molecular Formula : C11H20N2O5[6][7]

  • CAS Number : 1313054-48-6[6]

2.1. The Boc Protecting Group The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality. In the context of Solid-Phase Peptide Synthesis (SPPS), its primary role is to prevent self-polymerization during the coupling of the next amino acid in the sequence.[8] The Boc/Bzl (benzyl) protection strategy, while requiring hazardous reagents like hydrogen fluoride (HF) for final cleavage, can be advantageous for synthesizing difficult or hydrophobic sequences where Fmoc chemistry may be less efficient.[8][9]

2.2. The D-Stereocenter The 'D' configuration specifies the stereochemistry at the Cβ carbon (the chiral center). The stereochemistry of each residue is a critical determinant of helical screw sense. For example, peptides composed exclusively of (S)-β3-amino acids typically form left-handed 14-helices, while those with (R) stereocenters would favor the right-handed form. The consistent use of a single stereoisomer is crucial for promoting uniform, stable helical structures.

2.3. The β-Homoglutamine Side Chain: A Functional Handle The most intriguing feature of this building block is the β-homoglutamine side chain: -CH2-CH2-CONH2 . This moiety provides several key characteristics that can be exploited in rational design:

  • Flexibility : The presence of multiple sp3-hybridized carbons grants it significant rotational freedom.

  • Hydrogen Bonding : The terminal amide group (-CONH2) is a potent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows it to form side-chain-to-backbone or side-chain-to-side-chain hydrogen bonds, which can act as molecular staples to stabilize specific secondary structures, such as helices or turns.[5]

  • Polarity : The amide group imparts significant polarity, which can be used to influence solubility and mediate interactions with polar environments or biological targets.

Predicted Influence of β-Homoglutamine on Secondary Structure

While no definitive studies exist solely for β-homoglutamine's conformational impact, we can formulate a strong, evidence-based hypothesis based on established principles of β-peptide folding.

3.1. Stabilization of Helical Structures (14- and 12-Helices) The 14-helix is characterized by C=O(i)···H-N(i+2) backbone hydrogen bonds, while the 12-helix features C=O(i)···H-N(i+3) bonds.[1][10] The β-homoglutamine side chain could stabilize these structures in several ways:

  • Side-Chain-to-Backbone H-Bonding : The side-chain amide could form an additional hydrogen bond with a backbone carbonyl oxygen or amide proton from an adjacent turn of the helix. This would act as a "staple," locking the helix into place and increasing its stability.

  • Macrodipole Stabilization : The alignment of backbone dipoles in a helix creates a significant macrodipole. Polar side chains that do not disrupt the core fold can help to stabilize this macrodipole in aqueous environments.[4][5]

3.2. Promotion of Turns and Hairpins β-turns are critical for reversing chain direction and are the nucleating feature of β-hairpins, which are the simplest form of an anti-parallel β-sheet.[11][12] These turns are often stabilized by specific hydrogen bonds. The β-homoglutamine side chain is well-suited to promote turn formation. Its ability to act as an H-bond donor or acceptor could satisfy the hydrogen bonding requirements of a turn-like conformation, effectively seeding the formation of a β-hairpin structure.[12][13] The flexibility of the side chain allows it to adopt the precise geometry needed to stabilize the turn without introducing steric strain.

Experimental Workflow: From Synthesis to Structural Elucidation

Validating the structural impact of Boc-D-β-homoglutamine requires a systematic experimental approach. Below are detailed protocols for key stages of this process.

4.1. Synthesis: Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model hexapeptide containing a D-β-homoglutamine residue.

Rationale for Boc Chemistry : While Fmoc chemistry is more common, Boc-SPPS with in situ neutralization can be highly effective for complex sequences and avoids side reactions like aspartimide formation and piperidine-related byproducts.[9]

Step-by-Step Protocol:

  • Resin Selection and Swelling :

    • Start with 0.1 mmol of a suitable resin (e.g., MBHA resin for a C-terminal amide).

    • Place the resin in a 10 mL SPPS reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, then wash with dimethylformamide (DMF) (3 x 2 mL).[14]

  • First Amino Acid Coupling :

    • Couple the C-terminal Boc-protected β-amino acid (e.g., Boc-β-Alanine) to the resin using a standard coupling agent like HBTU/DIEA in DMF. Allow to react for 1-2 hours.

    • Confirm coupling completion with a Kaiser test (should be negative).

  • SPPS Cycle for Subsequent Residues :

    • Deprotection : Remove the Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[9] Wash with DCM (3x) and isopropanol (1x).

    • Neutralization : Neutralize the resulting TFA salt by treating the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).[9] Wash with DMF (3x).

    • Coupling :

      • In a separate vial, pre-activate the next amino acid (e.g., Boc-D-β-homoglutamine) (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to begin activation.

      • Add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 1-2 hours.

      • Wash the resin with DMF (3x) and DCM (3x).

      • Perform a Kaiser test to ensure the reaction has gone to completion. If positive, recouple.

    • Repeat : Continue this cycle until the full peptide sequence is assembled.

  • Final Cleavage and Deprotection :

    • Caution : This step requires anhydrous Hydrogen Fluoride (HF) and must be performed in a specialized, HF-resistant apparatus by trained personnel.

    • Wash the final peptide-resin with DCM and dry it under a vacuum.

    • Add a scavenger cocktail (e.g., p-cresol) to the resin in the reaction vessel.

    • Cool the vessel to -5°C.

    • Carefully distill anhydrous HF into the vessel.

    • Stir the reaction at 0°C for 1-2 hours.[8]

    • Evaporate the HF under a vacuum.

  • Peptide Precipitation and Purification :

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dissolve the crude peptide in an aqueous solution (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide via mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Diagram: Boc-SPPS Workflow

This diagram illustrates the iterative cycle of deprotection, neutralization, and coupling at the core of Boc-chemistry solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle start Resin-AA(n) deprotection 1. Deprotection (50% TFA/DCM) start->deprotection Start Cycle neutralization 2. Neutralization (10% DIEA/DMF) deprotection->neutralization coupling 3. Coupling (Boc-AA(n+1), HBTU) neutralization->coupling end_product Resin-AA(n+1) coupling->end_product Cycle Complete end_product->deprotection Repeat for next residue

Caption: The iterative four-step cycle of Boc-SPPS.

4.2. Structural Analysis via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique for assessing the secondary structure of peptides in solution.[15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16]

Rationale for CD : It provides a global "fingerprint" of the peptide's secondary structure. A well-defined spectrum is a strong indicator of a stable, folded conformation, while a spectrum resembling a random coil suggests the peptide is unstructured.[17]

Step-by-Step Protocol:

  • Sample Preparation :

    • Dissolve the lyophilized, purified peptide in a suitable solvent. Methanol or trifluoroethanol (TFE) are commonly used as they promote helical structures.[15] For β-sheet analysis, an aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0) is preferred.

    • Determine the precise peptide concentration, typically via UV absorbance at 280 nm if Trp or Tyr residues are present, or through quantitative amino acid analysis. Accurate concentration is critical for calculating mean residue ellipticity.

    • Prepare a series of dilutions to check for concentration-dependent effects, which could indicate aggregation.[18]

  • Instrument Setup :

    • Use a calibrated CD spectrometer (e.g., Jasco J-815).[15]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance in the far-UV region.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs below 200 nm.

  • Data Acquisition :

    • Record a baseline spectrum of the solvent alone under the same conditions as the sample.

    • Scan the peptide sample from ~260 nm to ~190 nm.

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a response time of 2 seconds. Average at least three scans to improve the signal-to-noise ratio.[18]

  • Data Processing and Interpretation :

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l) where mdeg is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Analyze the resulting spectrum for characteristic features.

Table 1: Characteristic CD Signatures of Peptide Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Minima (nm)Reference(s)
α-Helix ~192~208, ~222[16]
β-Sheet ~195-198~216-218[16]
β-Hairpin ~193 (weak positive)~218 (strong negative)[19]
Random Coil ~212~198[17]

A strong negative band around 218 nm would be indicative of a β-hairpin or general β-sheet structure, while a double minimum at ~208 and ~222 nm would suggest helical content.[16][19]

4.3. High-Resolution Structure Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[20][21]

Rationale for NMR : NMR provides atom-level structural information, including inter-proton distances (via NOEs) and dihedral angle constraints, which are used to calculate a precise 3D model of the peptide.[20]

Step-by-Step Protocol:

  • Sample Preparation :

    • Dissolve the purified peptide to a concentration of 1-2 mM in a suitable deuterated solvent (e.g., methanol-d4 or 90% H2O/10% D2O with a buffer).[22]

    • Add an internal reference standard like DSS for chemical shift referencing.[22]

  • Acquisition of 2D NMR Spectra :

    • TOCSY (Total Correlation Spectroscopy) : Used to identify all protons within a single amino acid's spin system.

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled through 2-3 bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the most critical experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of their position in the primary sequence.[20] A series of NOESY experiments with different mixing times should be performed.

  • Resonance Assignment :

    • Use the TOCSY and COSY spectra to identify the spin systems for each amino acid residue.

    • Use the NOESY spectrum to "walk" along the peptide backbone, connecting the spin system of residue i to residue i+1 via sequential Hα(i)-HN(i+1) NOEs. This process leads to sequence-specific assignment of all proton resonances.

  • Structural Restraint Generation :

    • Distance Restraints : Integrate the cross-peak volumes in the NOESY spectrum. The intensity of a cross-peak is proportional to 1/r^6, where r is the distance between the two protons. Calibrate these volumes to derive upper-limit distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Dihedral Angle Restraints : Measure 3J-coupling constants from high-resolution 1D or 2D spectra to restrain backbone (φ, ψ) and side-chain (χ) torsion angles using the Karplus equation.

  • Structure Calculation and Refinement :

    • Use the experimental restraints (distances and angles) as input for a structure calculation program (e.g., CYANA, XPLOR-NIH).

    • The software uses simulated annealing and molecular dynamics to generate an ensemble of structures that satisfy the experimental restraints.[23]

    • The resulting ensemble is analyzed for quality and convergence. A well-defined structure will have a low root-mean-square deviation (RMSD) among the ensemble members.

Diagram: NMR Structure Determination Workflow

This diagram outlines the logical flow from data acquisition to the final structural ensemble in an NMR-based structure determination project.

NMR_Workflow cluster_data Data Acquisition cluster_analysis Analysis cluster_calc Computation TOCSY 2D TOCSY Assignment Resonance Assignment TOCSY->Assignment NOESY 2D NOESY NOESY->Assignment Restraints Generate Restraints (Distances, Angles) Assignment->Restraints Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Ensemble Final Structure Ensemble Calculation->Ensemble

Caption: The workflow for determining a peptide's 3D structure using NMR.

Conclusion: A Versatile Tool for Foldamer Design

Boc-D-β-homoglutamine represents a highly versatile building block for the design of structured β-peptides. Its side chain offers a unique combination of length, flexibility, and hydrogen-bonding capability that can be rationally employed to stabilize specific secondary structures. Based on established principles, it is hypothesized to be a potent promoter of both helical and β-hairpin conformations through the formation of targeted side-chain-to-backbone or side-chain-to-side-chain hydrogen bonds. The detailed synthetic and analytical protocols provided in this guide equip researchers with the necessary tools to incorporate this and other functionalized β-amino acids into novel sequences and rigorously characterize their three-dimensional structures. By understanding and harnessing the subtle interplay between side-chain functionality and backbone preference, the scientific community can continue to push the boundaries of foldamer design, paving the way for new therapeutics, catalysts, and advanced materials.

References

  • Gellman, S. H., et al. (2005). Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society.
  • Wu, Y.-D., et al. (n.d.). Theoretical Study on Side-Chain Control of the 14-Helix and the 10/12-Helix of β-Peptides. ACS Publications.
  • Gellman, S. H., et al. (2005). Relationship between side chain structure and 14-helix stability of beta3-peptides in water. Journal of the American Chemical Society.
  • Gellman, S. H., et al. (2013). Circular Dichroism Analysis of Cyclic β-Helical Peptides Adsorbed on Planar Fused Quartz. Langmuir.
  • Various Authors. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids.
  • Keiderling, T. A., et al. (2000). Vibrational Circular Dichroism of β-Hairpin Peptides. Journal of the American Chemical Society.
  • Balaram, P., et al. (2004). Effect of side chains on turns and helices in peptides of beta3-aminoxy acids. Organic Letters.
  • Wang, W.-M. (n.d.). Effect of Arginine Side Chain Length on β-Hairpin Stability and Effect of the Number of POG Triplets on Heterotrimeric Collagen Triple Helix Stability and Specificity. National Taiwan University.
  • Wu, Y.-D., et al. (2008). Theoretical Analysis of Secondary Structures of β-Peptides. Accounts of Chemical Research.
  • Unknown Author. (n.d.). Peptide NMR. University of Bayreuth.
  • Gellman, S. H., et al. (2010). Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. Journal of the American Chemical Society.
  • Serrano, L., et al. (n.d.). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. PMC.
  • van Gunsteren, W. F., et al. (2005). Interpreting NMR data for beta-peptides using molecular dynamics simulations. Proteins.
  • van Gunsteren, W. F., et al. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. Biopolymers.
  • National Center for Biotechnology Information. (n.d.). Boc-L-beta-Homoglutamine. PubChem.
  • Nowick, J. S., et al. (2015). X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Journal of the American Chemical Society.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.
  • Unknown Author. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
  • NextSDS. (n.d.). BOC-L-BETA-HOMOGLUTAMINE — Chemical Substance Information. NextSDS.
  • ChemicalBook. (2026). Boc-D-beta-hoMoglutaMine - Safety Data Sheet. ChemicalBook.
  • Collins, J. M., et al. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry.
  • Gellman, S. H., et al. (n.d.). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC.
  • Opella, S. J., et al. (n.d.). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS.
  • Serrano, L., et al. (n.d.). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. PNAS.
  • Gellman, S. H., et al. (n.d.). Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. The Journal of Organic Chemistry.
  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive Natural Products II: Chemistry and Biology.
  • Boster Bio. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Boster Bio.
  • Biology LibreTexts. (2025). 4.3: Secondary Structure. Biology LibreTexts.
  • Wikipedia. (n.d.). Beta-peptide. Wikipedia.
  • Unknown Author. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink.
  • Nowick, J. S., et al. (2015). X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). Boc-D-β-homoglutamic acid(OBzl). ChemicalBook.
  • NextSDS. (n.d.). Boc-D-beta-hoMoglutaMine — Chemical Substance Information. NextSDS.
  • Gellman, S. H., et al. (2007). Crystallographic Characterization of the α/β-Peptide 14/15-Helix. Journal of the American Chemical Society.
  • Pike, C. J., et al. (n.d.). Secondary structure of amyloid beta peptide correlates with neurotoxic activity in vitro. Journal of Neuroscience.
  • Wu, Y.-D., et al. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research.
  • BOC Sciences. (n.d.). β−Amino Acids. BOC Sciences.
  • Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis. Google Patents.
  • Richardson, J. (n.d.). Secondary Structure (2˚) -- Beta Strands. Duke University.
  • Gellman, S. H., et al. (n.d.). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. PMC.
  • Okumura, H., & Itoh, G. (2018). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences.
  • Naiki, H., et al. (n.d.). Analysis of the secondary structure of beta-amyloid (Abeta42) fibrils by systematic proline replacement. Biochemistry.
  • ResearchGate. (n.d.). Investigation of the secondary structure change of beta-amyloid peptide in the presence of sodium dodecyl sulfate by molecular dynamics simulation. ResearchGate.

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Foundational

Thermodynamic folding properties of Boc-D-beta-homoglutamine derivatives

An In-Depth Technical Guide to the Thermodynamic Folding Properties of Boc-D-beta-homoglutamine Derivatives Abstract β-Peptides, or foldamers, are a class of synthetic oligomers that adopt stable, predictable secondary s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Folding Properties of Boc-D-beta-homoglutamine Derivatives

Abstract

β-Peptides, or foldamers, are a class of synthetic oligomers that adopt stable, predictable secondary structures, making them highly valuable in drug discovery and materials science. Unlike their natural α-peptide counterparts, β-peptides are built from β-amino acids, which confer remarkable resistance to proteolytic degradation. This guide provides a comprehensive technical overview of the methodologies used to characterize the thermodynamic folding properties of β-peptides, with a specific focus on derivatives containing Boc-D-beta-homoglutamine. We will explore the fundamental principles of peptide folding thermodynamics, detail key experimental and computational workflows, and explain the causal relationships behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques for the rational design of novel β-peptide-based therapeutics and biomaterials.

Introduction: The World of β-Peptides and Foldamers

β-Peptides are polymers constructed from β-amino acids, which feature an additional carbon atom in their backbone compared to the α-amino acids found in natural proteins.[1] This seemingly minor alteration grants them fundamentally different properties. Short oligomers of β-amino acids, often comprising just four to six residues, can form stable secondary structures like helices and sheets, a phenomenon that requires much longer sequences in α-peptides.[1] These synthetic, folded polymers are known as "foldamers."[2][3]

The stability and predictability of their structures, combined with their inherent resistance to enzymatic degradation, make β-peptides compelling candidates for therapeutic development. They can mimic the structures of natural peptides that target protein-protein interactions while offering significantly improved bioavailability.[] Common secondary structures adopted by β-peptides include the 12-helix, the 14-helix, and various sheet-like conformations, with the 14-helix being particularly well-studied due to its stability.[2][3]

The focus of this guide, Boc-D-beta-homoglutamine , is a specific building block for these structures. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group used during chemical synthesis, while the D-configuration influences the direction of the helical twist. The homoglutamine side chain, with its terminal amide, offers a potential hydrogen-bonding partner that can further influence and stabilize specific folded conformations.[2][5] Understanding the thermodynamic forces that govern the folding of peptides incorporating this residue is critical for their rational design.

Core Principles of Peptide Folding Thermodynamics

The spontaneous folding of a peptide into a stable three-dimensional structure is governed by fundamental thermodynamic principles. The overall stability of a folded state is determined by the change in Gibbs Free Energy (ΔG) between the unfolded (random coil) and folded conformations.[6]

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): The energy available to do work. A negative ΔG indicates a spontaneous folding process.[6]

  • ΔH (Enthalpy): The change in heat of the system. For peptide folding, this term is dominated by the formation of favorable interactions, such as intramolecular hydrogen bonds and van der Waals forces, which release energy (negative ΔH).[6]

  • ΔS (Entropy): The change in disorder of the system. Folding imposes order on the flexible peptide chain, resulting in a large decrease in conformational entropy (unfavorable, negative ΔS). However, the burial of hydrophobic side chains releases ordered water molecules from their surfaces into the bulk solvent, leading to a favorable increase in solvent entropy.[6]

  • T: The absolute temperature in Kelvin.

A key parameter derived from thermal denaturation experiments is the Heat Capacity Change (ΔCp) upon unfolding. This value, obtained from the slope of ΔH versus temperature, provides insight into the change in hydration of nonpolar surface area upon folding.[7][8][9] A positive ΔCp is a hallmark of hydrophobic-driven folding.

Synthesis and Purification of β-Peptide Derivatives

The creation of well-defined β-peptides relies on precise chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS) . The Boc-SPPS strategy is a well-established method for this purpose.

Workflow for Boc-SPPS of a β-Peptide

cluster_synthesis Synthesis Cycle cluster_cleavage Cleavage & Purification start Start with Resin deprotect 1. Boc Deprotection (50% TFA in DCM) start->deprotect neutralize 2. Neutralization (e.g., DIEA) deprotect->neutralize couple 3. Coupling (Boc-D-β-hGln-OH + Activator) neutralize->couple wash 4. Wash couple->wash wash->deprotect Repeat for each residue cleavage Cleavage from Resin (e.g., HF or TFMSA) wash->cleavage Final Deprotection purify Purification (Reverse-Phase HPLC) cleavage->purify characterize Characterization (Mass Spectrometry, NMR) purify->characterize lyophilize Lyophilization characterize->lyophilize

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS) and subsequent purification.

Protocol: Boc Deprotection in SPPS
  • Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.

  • Pre-wash: Perform a short pre-wash by stirring the resin in a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes.[10]

  • Deprotection: Drain the pre-wash solution and add fresh 50% TFA/DCM. Stir for 20-25 minutes to ensure complete removal of the Boc protecting group.[10]

  • Washing: Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.

  • Neutralization: Neutralize the newly formed N-terminal trifluoroacetate salt with a solution of a non-nucleophilic base, such as 5-10% Diisopropylethylamine (DIEA) in DCM, before proceeding to the next coupling step.

Experimental Analysis of Thermodynamic Stability

A multi-faceted approach combining several biophysical techniques is required to fully characterize the thermodynamics of folding.

question {Research Question|What information is needed?} q_secondary Secondary Structure Content? (e.g., % Helix) question->q_secondary q_atomic Atomic-Level 3D Structure? Folding Pathway? question->q_atomic q_direct Direct Thermodynamic Parameters? (ΔH, ΔCp) question->q_direct cd Circular Dichroism (CD) - Measures secondary structure - Provides melting temp (Tm) q_secondary->cd nmr Nuclear Magnetic Resonance (NMR) - Determines 3D structure - Maps H-bonds - Provides residue-specific Tm q_atomic->nmr cal Calorimetry (DSC/ITC) - Directly measures ΔH, ΔS, ΔCp - Confirms two-state folding q_direct->cal

Caption: Decision tree for selecting the appropriate biophysical technique for thermodynamic analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[11][12] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (185-240 nm).[11]

Protocol: Thermal Denaturation by CD

  • Sample Preparation: Prepare a peptide solution of 0.1-0.5 mg/mL in a suitable buffer (e.g., phosphate buffer). The buffer must be transparent in the far-UV region.[11][13]

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[11]

  • Initial Spectrum: Record a baseline spectrum of the buffer alone. Then, record a CD spectrum of the peptide sample at a starting temperature (e.g., 20°C) from 260 nm to 190 nm.

  • Thermal Melt: Place the sample in a temperature-controlled cuvette holder. Monitor the CD signal at a characteristic wavelength (e.g., 220 nm for a helix) while increasing the temperature in controlled increments (e.g., 2°C per step) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).[11] Allow the sample to equilibrate at each temperature before recording the signal.

  • Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (mdeg) to Mean Residue Ellipticity [θ]. Plot [θ] versus temperature.

  • Analysis: Fit the resulting sigmoidal curve to a two-state transition model to extract the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural and dynamic information at the atomic level. For thermodynamics, the temperature dependence of proton chemical shifts is particularly valuable.[14] As a peptide unfolds, the local chemical environment of each proton changes, leading to a shift in its resonance frequency.

Protocol: Temperature-Dependent 1H NMR

  • Sample Preparation: Dissolve the purified peptide to a concentration of ~1 mM in a suitable deuterated solvent (e.g., 9:1 H₂O/D₂O with a buffer) to observe amide protons.[15][16]

  • Initial Assignment: At a low temperature where the peptide is folded, perform a series of 2D NMR experiments (TOCSY, NOESY) to assign the proton resonances to specific amino acids in the sequence.[15][17]

  • Temperature Titration: Acquire a series of 1D ¹H NMR spectra at increasing temperature increments (e.g., 5 K steps).

  • Data Analysis: Track the chemical shift (δ) of well-resolved protons (especially amide NH and αH protons) as a function of temperature (T).

  • Thermodynamic Fitting: Plot δ vs. T for each proton. The resulting curves can be fitted to a two-state model using the following equations to extract thermodynamic parameters for the folding equilibrium. This analysis reveals that the unfolding process is enthalpy-favored and entropy-disfavored.[14]

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for directly measuring the thermodynamics of folding. It measures the excess heat capacity of a sample as a function of temperature. During a thermal transition, heat is absorbed to break the non-covalent interactions stabilizing the folded state, resulting in a peak in the heat capacity curve.[8][9]

Protocol: DSC Analysis

  • Sample Preparation: Prepare a concentrated peptide solution (typically 1-2 mg/mL) and a matching buffer solution for the reference cell. Degas both solutions thoroughly.

  • Instrument Setup: Load the sample and reference solutions into their respective cells in the calorimeter.

  • Thermal Scan: Scan the temperature from below the transition region to above it at a constant rate (e.g., 1°C/min).

  • Baseline Subtraction: Perform a second scan with buffer in both cells to obtain a baseline, which is then subtracted from the sample scan to yield the excess heat capacity curve.

  • Data Analysis: Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔH_cal). The temperature at the peak maximum is the Tm. The shape of the peak can be analyzed to determine the van 't Hoff enthalpy (ΔH_vH). If ΔH_cal ≈ ΔH_vH, the transition can be modeled as a two-state process.[8]

Computational Analysis: Molecular Dynamics (MD) Simulations

MD simulations provide a powerful computational microscope to observe the folding process in atomic detail, complementing experimental data. By simulating the movements of every atom in the peptide and surrounding solvent over time, MD can reveal folding pathways, intermediate states, and the free energy landscape of the folding process.[18][19]

Workflow for MD Simulation

  • System Setup: Build an initial model of the peptide (e.g., an extended or helical conformation). Place it in a simulation box filled with an explicit (e.g., water) or implicit solvent model.[1][19]

  • Energy Minimization: Minimize the potential energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature and allow the pressure to equilibrate.

  • Production Run: Run the simulation for a long timescale (nanoseconds to microseconds) to sample conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to identify stable structures, calculate hydrogen bond lifetimes, and construct a free energy landscape as a function of relevant order parameters (e.g., radius of gyration, RMSD from a folded state).[20]

Data Synthesis and Interpretation

No single technique tells the whole story. The power of a thorough thermodynamic analysis lies in integrating the results from multiple methods.

Table 1: Hypothetical Thermodynamic Parameters for a Boc-D-beta-homoglutamine Heptapeptide

ParameterCircular Dichroism (CD)NMR SpectroscopyDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tₘ) 55.2 ± 0.5 °C54.8 ± 1.0 °C (average)55.5 ± 0.2 °C
Enthalpy (ΔH) Derived (van 't Hoff)-25.3 ± 2.1 kJ/mol-28.4 ± 1.5 kJ/mol (calorimetric)
Entropy (ΔS) Derived-77.2 ± 6.5 J/mol·K-86.5 ± 4.8 J/mol·K
Heat Capacity (ΔCₚ) Not MeasuredNot Measured0.5 ± 0.05 kJ/mol·K

In this hypothetical example, the excellent agreement between the Tₘ values from all three techniques provides high confidence in the stability measurement. The close match between the van 't Hoff enthalpy (derived from the shape of the CD/NMR melt curve) and the calorimetric enthalpy measured directly by DSC would strongly support a cooperative, two-state folding model.[8] The positive ΔCₚ is consistent with the burial of nonpolar side chains, a key driver of folding stability.[8] MD simulations could then be used to propose an atomic-level model of the folded state, highlighting specific hydrogen bonds—potentially involving the homoglutamine side chain—that contribute to the measured enthalpic stability.[2][5]

Conclusion

Characterizing the thermodynamic folding properties of Boc-D-beta-homoglutamine derivatives is essential for the rational design of novel foldamers. A rigorous investigation requires the synergistic application of spectroscopic, calorimetric, and computational methods. Circular dichroism offers a rapid assessment of secondary structure and stability, NMR provides residue-specific detail on structure and dynamics, and calorimetry delivers direct, model-free thermodynamic parameters. Complemented by molecular dynamics simulations, these techniques provide a complete picture of the forces driving β-peptide folding. The insights gained from such studies are invaluable for modulating the stability, structure, and ultimately, the biological function of these promising molecules in the fields of drug discovery and biomaterial engineering.

References

  • Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society.
  • CD-Based Peptide Secondary Structure Analysis.
  • Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. PMC.
  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines - GFPP.
  • Relationship between side chain structure and 14-helix stability of beta3-peptides in water. Journal of the American Chemical Society.
  • Circular Dichroism of Peptides.
  • Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society.
  • Circular dichroism of peptides. PubMed.
  • Folding thermodynamics of three beta-sheet peptides: a model study. PubMed.
  • On the Conformational Dynamics of β-Amyloid Forming Peptides: A Comput
  • Thermodynamic Analysis of β-Hairpin-Forming Peptides from the Thermal Dependence of 1H NMR Chemical Shifts.
  • Molecular dynamics simulations of folding processes of a beta-hairpin in an implicit solvent. Physiological Measurement.
  • Thermodynamics and Kinetics of Folding of Two Model Peptides Investigated by Molecular Dynamics Simulations.
  • The enthalpy of the alanine peptide helix measured by isothermal titration calorimetry using metal-binding to induce helix form
  • Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.
  • Reversible Peptide Folding in Solution by Molecular Dynamics Simul
  • Molecular dynamics simul
  • Characteristics and Applications of Protein Folding Thermodynamics. Longdom Publishing.
  • NMR structure of the water soluble Aβ 17–34 peptide. Portland Press.
  • A calorimetric study of the folding-unfolding of an alpha-helix with covalently closed N and C-terminal loops. PubMed.
  • peptide nmr. ETH Zurich.
  • Thermodynamics of BPTI folding. PubMed.
  • Thermodynamics of Protein Folding and Stability. University College London.
  • Boc-L-beta-Homoglutamine. PubChem.
  • β−Amino Acids. BOC Sciences.
  • Boc-D-beta-hoMoglutaMine - Safety D
  • Boc Solid Phase Peptide Synthesis. ChemPep.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Structural Characterization of Folded β-Peptides Incorporating Boc-D-β-homoglutamine

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Mechanistic Rationale & Introduction The development of foldamers—unnatura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale & Introduction

The development of foldamers—unnatural oligomers that adopt highly predictable secondary structures—has revolutionized the design of proteolytically stable therapeutics. Among these, -peptides (composed of -amino acids with an additional methylene group in the backbone) are uniquely capable of forming stable helical structures, most notably the 14-helix, which is defined by a 14-atom hydrogen-bonded ring system[1].

The Role of Boc-D- -homoglutamine: The incorporation of -homoglutamine ( -hGln) is a critical design choice in -peptide engineering. In a 14-helix, which has a pitch of approximately 3 residues per turn, placing -hGln at every third position aligns the polar, hydrogen-bonding glutamine side chains along a single face of the helix. This creates an amphiphilic structure that maintains high aqueous solubility while preserving a hydrophobic face for protein-protein interaction (PPI) disruption[1][2].

Utilizing the D-enantiomer (Boc-D- -homoglutamine, CAS: 1313054-48-6)[3][4] introduces specific topological control. While L- -amino acids form right-handed 14-helices, the continuous sequence of D- -amino acids drives the formation of a left-handed 14-helix . Alternatively, strategically inserting a single D- -hGln into an L- -peptide sequence acts as a conformational disruptor, inducing a precise kink necessary for mimicking complex hairpin loops.

Why Boc-SPPS over Fmoc? While Fmoc Solid-Phase Peptide Synthesis (SPPS) is the modern standard, the Boc/Bzl strategy remains highly advantageous for long or highly hydrophobic -peptides[5]. -peptides are prone to severe on-resin aggregation due to strong intermolecular hydrogen bonding. The Boc strategy utilizes 50% Trifluoroacetic acid (TFA) for deprotection, which acts as a powerful chaotropic agent that disrupts on-resin secondary structures, ensuring the N-terminus remains accessible for subsequent couplings.

Experimental Workflow & Logic

The following workflow outlines the optimized Boc-SPPS cycle for incorporating Boc-D- -hGln. To ensure high fidelity, this protocol employs an in situ neutralization strategy. By neutralizing the TFA salt of the growing peptide chain simultaneously with the addition of the activated amino acid, we prevent the premature folding of the peptide on the resin, which is the primary cause of sequence truncation in foldamer synthesis.

BocSPPS_Workflow Start Resin Preparation (PAM Resin Swelling in DCM) Deprotect Boc Deprotection (50% TFA in DCM, 2 x 5 min) Start->Deprotect Wash Solvent Wash (DCM -> DMF) Deprotect->Wash Couple In Situ Neutralization & Coupling (Boc-D-β-hGln, DIC/HOBt, DIEA) Wash->Couple Prepare Activated AA Validate In-Process Validation (Kaiser Test / Micro-cleavage) Couple->Validate Validate->Deprotect Negative (Complete) Proceed to Next Cycle Validate->Couple Positive (Incomplete) Perform Re-coupling Cleave Global Cleavage & Deprotection (Anhydrous HF, Scavengers) Validate->Cleave Sequence Complete

Figure 1: Optimized Boc-SPPS workflow for -peptide synthesis featuring in situ neutralization and self-validating checkpoints.

Quantitative Data: Coupling Parameters

Due to the steric hindrance introduced by the additional backbone methylene group, -amino acids require more aggressive coupling conditions than standard -amino acids. Table 1 summarizes the empirically derived parameters for successful incorporation.

Table 1: Comparative SPPS Parameters for vs. Amino Acids

Synthesis ParameterStandard -Amino AcidsL- -Amino AcidsBoc-D- -homoglutamine
Coupling Reagents DIC / HOBtDIC / HOBtDIC / HOBt (or HATU/DIEA)*
Molar Equivalents 3.0 eq3.0 - 4.0 eq4.0 - 5.0 eq
Coupling Time (Ambient) 30 - 45 min60 - 90 min90 - 120 min
Coupling Time (Microwave) 5 min @ 75°C10 min @ 86°C15 min @ 86°C[6]
Deprotection (50% TFA) 2 x 5 min2 x 5 min2 x 5 min

*Note: While HATU provides superior activation for sterically hindered amines, DIC/HOBt is preferred for the D-enantiomer to strictly minimize the risk of base-catalyzed racemization during prolonged couplings.

Self-Validating Protocol: Synthesis of D-β-hGln Containing Peptides

This protocol details the manual synthesis cycle. For automated synthesis, adjust fluidics delivery to match these equivalent ratios.

Phase 1: Resin Preparation & Deprotection

Causality: PAM (Phenylacetamidomethyl) resin is utilized because the ester linkage is highly stable to the repeated TFA exposures required in Boc chemistry, preventing premature peptide loss[5].

  • Swelling: Weigh 0.1 mmol of Boc-protected amino acid-PAM resin into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Drain DCM. Add 3 mL of 50% TFA in DCM. Agitate for 5 minutes. Drain and repeat with a fresh 3 mL of 50% TFA/DCM for another 5 minutes[5].

  • Washing: Drain the reaction vessel and wash the resin thoroughly: DCM (3 x 1 min), followed by DMF (3 x 1 min). Do not pre-neutralize the resin; keep it as the TFA salt to prevent aggregation.

Phase 2: Activation & In Situ Neutralization Coupling

Causality: Activating the Boc-D- -hGln prior to introduction, and neutralizing the resin only at the moment of coupling, forces the reaction to occur faster than the peptide chain can aggregate.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Boc-D- -homoglutamine and 0.4 mmol of HOBt in a minimal volume of DMF. Add 0.4 mmol of DIC. Stir for 3 minutes to form the active ester.

  • Neutralization/Coupling: Add 0.6 mmol of DIEA (Diisopropylethylamine) to the activated amino acid solution, then immediately transfer the entire mixture to the resin.

  • Agitation: Agitate the reaction at room temperature for 90 to 120 minutes. (If using a microwave peptide synthesizer, apply 86°C for 15 minutes[6]).

Phase 3: In-Process Validation (The Kaiser Test)

Causality: Proceeding with an incomplete coupling leads to deletion sequences that are chromatographically identical to the target -peptide. The system must self-validate before moving forward.

  • Remove a few resin beads and wash them with ethanol.

  • Apply 1 drop each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 120°C for 3 minutes.

  • Validation Check:

    • Colorless/Yellow beads: Coupling is >99% complete. Proceed to the next cycle.

    • Blue beads: Free amines remain. Do not deprotect. Repeat Phase 2 using HATU/DIEA for 60 minutes.

Phase 4: Global Cleavage
  • After the final N-terminal Boc removal, dry the resin completely under vacuum.

  • Transfer to a Teflon HF cleavage apparatus.

  • Add scavengers (e.g., 10% v/v anisole and 5% v/v dimethyl sulfide) to protect the glutamine side chain and other sensitive residues from carbocation alkylation.

  • Cleave with anhydrous Hydrogen Fluoride (HF) at 0°C for 60 minutes.

  • Evaporate HF, precipitate the crude -peptide in cold diethyl ether, centrifuge, and lyophilize.

Structural Validation of the Fold

To confirm that the incorporation of D- -homoglutamine has successfully induced the desired left-handed 14-helix (or disrupted a right-handed one), structural validation is required post-purification:

  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve the purified peptide in methanol or a buffered aqueous solution (depending on the amphiphilicity provided by the hGln residues)[1].

    • A classic left-handed 14-helix formed by D- -amino acids will display a characteristic CD signature: a strong maximum near 214 nm and a minimum near 198 nm (the exact inverse of the L- -peptide 14-helix signature).

  • 2D NMR (ROESY/NOESY):

    • To achieve atomic-level validation, perform 2D NMR. The 14-helix is confirmed by observing characteristic nuclear Overhauser effects (NOEs) between the amide proton ( ) of residue i and the -protons of residue i+2, as well as specific to cross-peaks.

References

  • Cheng, R. P., et al. "beta-Peptides: from structure to function." ResearchGate. Available at:[Link]

  • ACS Publications. "Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating." The Journal of Organic Chemistry. Available at:[Link]

  • NextSDS. "Boc-D-beta-hoMoglutaMine — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • ACS Publications. "Effect of Composition on Antibacterial Activity of Sequence-Defined Cationic Oligothioetheramides." ACS Publications. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency for Boc-D-beta-homoglutamine

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS) challenges. This guide is designed for researchers, scientists, and drug development professionals dealing with the incorporation of Boc-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS) challenges. This guide is designed for researchers, scientists, and drug development professionals dealing with the incorporation of Boc-D-beta-homoglutamine . As a sterically hindered, unnatural beta-amino acid, its coupling often suffers from incomplete acylation, leading to deletion sequences and complex purification profiles.

This resource provides causal mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure near-quantitative coupling yields.

Mechanistic Insight: The Dual Challenge of Sterics and Aggregation

Coupling beta-amino acids like Boc-D-beta-homoglutamine presents a unique thermodynamic and kinetic hurdle 1. Understanding the causality behind coupling failures is the first step toward optimization:

  • Steric Hindrance: The addition of a methylene group in the backbone (the beta-carbon) alters the spatial arrangement of the bulky homoglutamine side chain and the tert-butoxycarbonyl (Boc) protecting group. This physically impedes the nucleophilic attack of the resin-bound amine onto the activated carboxylic acid, severely slowing down reaction kinetics 2.

  • On-Resin Aggregation: Beta-peptides possess a high propensity to form stable, rigid secondary structures (such as 14-helices) even at very short chain lengths. This leads to intense inter-chain hydrogen bonding and aggregation on the solid support, effectively burying the reactive N-terminal amine and preventing reagents from accessing the reaction site .

Troubleshooting Guide & FAQs

Q1: My standard DCC/HOBt coupling for Boc-D-beta-homoglutamine is yielding <50% conversion. Why is this happening and what should I switch to? A1: Standard carbodiimide/triazole systems (like DCC/HOBt) lack the reactivity required to overcome the high activation energy barrier posed by the steric bulk of the beta-homoglutamine side chain [[2]](). Solution: Switch to a highly reactive uronium salt such as HATU, or a modern carbodiimide/oxime combination like DIC/OxymaPure [[3]](). HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation rate significantly. If using DIC/Oxyma, you benefit from strong activation with a minimal epimerization risk, which is crucial for maintaining the unnatural D-stereochemistry 4.

Q2: I've switched to HATU, but the Kaiser test is still slightly positive after 2 hours. How can I drive the reaction to completion? A2: A positive Kaiser test indicates unreacted primary amines, often due to the reaction stalling as the local concentration of the active ester drops, or due to the aforementioned resin aggregation. Solution: Implement a systematic double-coupling strategy. Drain the reaction vessel after the first 1-hour coupling and introduce a fresh solution of activated Boc-D-beta-homoglutamine 2. This replenishes the concentration of the active ester and pushes the chemical equilibrium forward.

Q3: How do I address on-resin aggregation specifically when incorporating this beta-amino acid? A3: Aggregation restricts solvent swelling and reagent penetration into the resin core . Solution: Modify the solvent microenvironment. Incorporate chaotropic agents by using a solvent mixture of DMF/NMP (1:1) or adding 0.1 M LiCl to the coupling solvent. These additives disrupt the inter-chain hydrogen bonding network. Alternatively, utilizing a lower-loading resin (e.g., 0.2 - 0.3 mmol/g) increases the spatial distance between growing peptide chains, reducing the likelihood of aggregation .

Quantitative Data: Coupling Reagent Efficacy

To guide your reagent selection, the following table summarizes typical coupling efficiencies for sterically hindered beta-amino acids under various activation strategies.

Activation StrategySolvent SystemTemp (°C)Time (min)Equivalents (AA)Avg. Coupling Yield (%)Epimerization Risk
DCC / HOBt DMF251203.045 - 60%Low
HBTU / DIEA DMF251203.070 - 85%Moderate
HATU / DIEA DMF/NMP (1:1)2560 x 2 (Double)4.0> 98%Moderate
DIC / OxymaPure DMF60 (Microwave)154.0> 99%Very Low

Self-Validating Experimental Protocol: Optimized Double-Coupling

This protocol utilizes a self-validating loop: the reaction is not considered complete until an orthogonal analytical check (Kaiser test) confirms the absolute absence of free amines.

Materials:

  • Resin-bound peptide (with a free N-terminal amine)

  • Boc-D-beta-homoglutamine (4.0 eq relative to resin loading)

  • HATU (3.9 eq) or DIC/OxymaPure (4.0 eq / 4.0 eq)

  • DIEA (8.0 eq) - Required only if using HATU

  • DMF and NMP (Peptide synthesis grade)

Step-by-Step Workflow:

  • Resin Swelling: Swell the resin in a 1:1 mixture of DMF/NMP for 30 minutes to maximize pore accessibility and disrupt initial aggregation.

  • Pre-Activation (Critical Step):

    • If using HATU: Dissolve Boc-D-beta-homoglutamine (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add DIEA (8.0 eq). Stir for exactly 2 minutes to form the active ester before adding to the resin. (Note: Using 3.9 eq of HATU ensures all uronium salt is consumed, preventing irreversible guanidinylation/capping of the resin's free amine).

    • If using DIC/Oxyma: Dissolve the amino acid and OxymaPure in DMF. Add DIC. Pre-activate for 3 minutes 3.

  • First Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 60 minutes (or 15 minutes at 60°C if using a microwave/heated reactor).

  • Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min) to remove spent reagents and byproducts.

  • Second Coupling: Repeat Step 2 and 3 with entirely fresh reagents. Agitate for another 60 minutes.

  • Validation (Kaiser Test): Remove a few resin beads, wash thoroughly with DCM, and perform a Kaiser (ninhydrin) test.

    • Result:Yellow/Colorless beads = Successful coupling. Proceed to the next synthesis step.

    • Result:Blue/Purple beads = Incomplete coupling. Do not proceed. Re-evaluate solvent (add 0.1 M LiCl) and repeat the coupling step.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Workflow Visualization

Below is the logical workflow for troubleshooting and executing the coupling of hindered beta-amino acids.

PeptideCouplingWorkflow Start Start: Free N-Terminal Amine PreActivate Pre-activate Boc-D-beta-homoglutamine (HATU/DIEA or DIC/Oxyma) Start->PreActivate Couple1 First Coupling (60 min, RT or 15 min, 60°C) PreActivate->Couple1 Wash Drain & Wash (DMF) Couple1->Wash Couple2 Second Coupling (60 min) Wash->Couple2 Test Perform Kaiser Test Couple2->Test Decision Result? Test->Decision Pass Negative (Yellow) Coupling Complete Decision->Pass Success Fail Positive (Blue) Incomplete Coupling Decision->Fail Failure Troubleshoot Troubleshoot: 1. Add NMP/LiCl (Aggregation) 2. Increase Temp 3. Check Reagent Purity Fail->Troubleshoot Troubleshoot->PreActivate Retry

Self-validating double-coupling workflow for sterically hindered Boc-D-beta-homoglutamine.

References

  • Benchchem. Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis.
  • BOC Sciences.
  • MDPI. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions.
  • Sigma-Aldrich.
  • ACS Publications. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry.
  • Benchchem. L-Alaninamide.

Sources

Optimization

Troubleshooting incomplete coupling of Boc-D-beta-homoglutamine in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific, highly technical challenges associated with the solid-phase peptide synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific, highly technical challenges associated with the solid-phase peptide synthesis (SPPS) of sequences containing Boc-D- β -homoglutamine.

Incorporating β -amino acids with reactive side chains into a Boc-SPPS workflow presents a "perfect storm" of steric hindrance, on-resin aggregation, and competing side reactions. This guide breaks down the causality of these issues and provides self-validating protocols to ensure complete coupling.

Part 1: Mechanistic Causes of Incomplete Coupling

To troubleshoot effectively, we must first understand the physical and chemical forces working against the acylation reaction.

1. The β -Amino Acid Penalty (Steric Hindrance & Aggregation) Unlike standard α -amino acids, β -amino acids possess an additional methylene ( −CH2​− ) group in their backbone. This increases the degrees of freedom and alters the trajectory of the growing peptide chain. Paradoxically, β -peptides frequently fold into highly stable secondary structures (such as 14-helices) on the solid support. This leads to severe inter-chain hydrogen bonding and on-resin aggregation , physically shielding the N-terminal amine from the incoming activated Boc-D- β -homoGln building block.

2. Stereochemical Mismatch (The D-Enantiomer Effect) While the D-enantiomer possesses the same intrinsic reactivity as the L-enantiomer, coupling a D-amino acid onto a resin-bound L-amino acid (or vice versa) often creates a mismatched stereochemical transition state. This steric clash drastically reduces the kinetics of the nucleophilic attack, requiring highly optimized activation strategies.

3. Glutamine Side-Chain Dehydration The primary amide on the glutamine side chain is highly susceptible to side reactions during carboxyl activation. When using standard carbodiimides (like DIC), the unprotected side chain can undergo intramolecular dehydration to form a nitrile, resulting in a -18 Da mass loss [1]. This side reaction competes directly with the desired peptide bond formation, consuming the activated building block and leading to incomplete coupling.

Part 2: Step-by-Step Troubleshooting Protocols

To overcome these barriers, every protocol must be a self-validating system. We abandon standard DIC/HOBt chemistry in favor of high-efficiency uronium salts combined with in situ neutralization and aggregation disruptors.

Protocol A: High-Efficiency Coupling via In Situ Neutralization

In modern Boc-SPPS, pre-neutralizing the resin after TFA deprotection can lead to premature side reactions. Instead, we use an in situ neutralization protocol[2].

  • Deprotection: Treat the resin with 100% Trifluoroacetic Acid (TFA) for 2 × 5 minutes to remove the N-terminal Boc group.

  • Washing: Flow-wash the resin thoroughly with DMF for 1 minute. Do not add base to the resin yet.

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Boc-D- β -homoGln(Xan)-OH and 3.8 equivalents of HATU in a minimal volume of DMF.

  • Activation: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. Agitate for exactly 2 minutes. Causality: HATU generates a highly reactive O-7-azabenzotriazol-1-yl ester. Pre-activating for longer than 2 minutes risks hydrolysis or epimerization.

  • Coupling: Transfer the activated mixture to the resin. The excess DIEA will neutralize the resin-bound trifluoroacetate salt in situ, allowing immediate nucleophilic attack. Couple for 1 to 2 hours at room temperature.

  • Validation: Perform a quantitative Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling. A blue bead indicates remaining free amines (proceed to Protocol B).

Protocol B: Disrupting On-Resin Aggregation

If the Kaiser test remains positive, the peptide has likely aggregated. We must alter the solvent environment to break the hydrogen bonds.

  • Solvent Exchange: Drain the reaction vessel and wash the resin with a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP).

  • Chaotropic Addition: Prepare a fresh coupling mixture (as in Protocol A, steps 3-4), but dissolve the reagents in DMF/NMP containing 0.1 M Lithium Chloride (LiCl) . Causality: The lithium ions coordinate with the peptide backbone carbonyls, disrupting the stable β -sheet/helical aggregates and exposing the N-terminus.

  • Thermal Agitation: Couple for 2 hours at 40°C (using a microwave peptide synthesizer if available).

  • Validation: Repeat the Kaiser test.

Part 3: Quantitative Data Comparison

The table below summarizes the expected coupling efficiencies and byproduct formation rates when utilizing different reagent systems for β -homoglutamine.

Coupling ConditionReagent SystemAdditive / EnvironmentAggregation StatusEstimated Coupling EfficiencyNitrile Byproduct (-18 Da)
Standard DIC / HOBtDMF (Room Temp)High40 - 60%High (if unprotected)
Optimized HATU / HOAtDMF + DIEAModerate85 - 90%Low
Advanced HATU / HOAt0.1 M LiCl in DMF/NMPDisrupted> 98%Trace

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test still slightly blue after 3 hours of coupling Boc-D- β -homoGln? Prolonging the reaction time rarely solves steric or aggregation issues; the active ester simply hydrolyzes over time. If a coupling is incomplete after 2 hours, drain the reagents and perform a double-coupling using a stronger solvent system (like NMP/LiCl) or elevate the temperature to 40°C to increase molecular collision rates.

Q2: I am observing a prominent -18 Da mass in my crude LC-MS. What happened? This is the classic signature of glutamine side-chain dehydration to a nitrile[1]. This occurs when the carboxyl group is activated, and the unprotected primary amide of the Gln side chain acts as an internal nucleophile. Solution: You must switch to a side-chain protected building block. According to [1], using Boc-D- β -homoGln(Xan)-OH is highly recommended. The bulky Xanthyl (Xan) group provides steric hindrance that completely shields the amide from dehydration. Furthermore, its hydrophobicity vastly improves the building block's solubility in DMF.

Q3: Does the D-stereocenter of the building block require different cleavage conditions? No. The stereochemistry does not affect the chemical lability of the protecting groups. The Boc group and the Xan side-chain protection are both acid-labile. The Boc group is removed during standard TFA cycles, and any remaining side-chain protection will be fully cleaved during the final anhydrous Hydrogen Fluoride (HF) cleavage step[3]. Ensure you use appropriate scavengers (e.g., anisole/p-cresol) during HF cleavage to prevent alkylation by the liberated Xanthyl carbocations[4].

Part 5: Diagnostic Visualizations

TroubleshootingWorkflow Start Incomplete Coupling of Boc-D-β-homoGln CheckProtect Is Side-Chain Protected? (e.g., Xan group) Start->CheckProtect SwitchXan Switch to Boc-D-β-homoGln(Xan)-OH CheckProtect->SwitchXan No CheckReagent Upgrade Coupling Reagent (Use HATU/HOAt + DIEA) CheckProtect->CheckReagent Yes SwitchXan->CheckReagent CheckAgg Address Aggregation (Add 0.1M LiCl or Heat) CheckReagent->CheckAgg Still Incomplete Success Complete Coupling (Negative Kaiser Test) CheckReagent->Success High Yield CheckAgg->Success

Caption: Workflow for troubleshooting incomplete coupling of Boc-D-β-homoglutamine in SPPS.

MechanisticPathway Activated Activated Boc-D-β-homoGln (O-acylisourea intermediate) Coupling Nucleophilic Attack by Resin-Bound Amine Activated->Coupling Fast kinetics (HATU/HOAt) Dehydration Intramolecular Dehydration (Side Reaction) Activated->Dehydration Slow kinetics or unprotected side chain Product Desired Peptide Bond (Target Mass) Coupling->Product Nitrile Nitrile Byproduct (-18 Da Mass Loss) Dehydration->Nitrile

Caption: Competing pathways during activation: desired coupling vs. side-chain dehydration.

References

  • Royal Society of Chemistry (RSC). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from[Link][2]

  • National Institutes of Health (NIH) / PMC. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from[Link][3]

  • PLOS One. A Foldamer-Dendrimer Conjugate Neutralizes Synaptotoxic b-Amyloid Oligomers. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Comparison Guide: Boc vs. Fmoc Strategies for D-β-Homoglutamine in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals The incorporation of β-homoamino acids—such as D-β-homoglutamine—into peptide sequences is a transformative strategy in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals

The incorporation of β-homoamino acids—such as D-β-homoglutamine—into peptide sequences is a transformative strategy in modern drug development. By introducing an additional methylene group (–CH₂–) into the peptide backbone, β-peptides exhibit profound resistance to proteolytic degradation and form highly stable secondary structures (foldamers). However, this high propensity for structured folding often translates to severe on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).

Selecting the appropriate orthogonal protection strategy—tert-butyloxycarbonyl (Boc) versus 9-fluorenylmethyloxycarbonyl (Fmoc) —is not merely a matter of laboratory preference; it is a critical determinant of synthesis yield, sequence fidelity, and scalability. This guide provides a deeply mechanistic, data-driven comparison of Boc-D-β-homoglutamine and Fmoc-D-β-homoglutamine to inform your synthetic workflows.

Chemical Orthogonality and Mechanistic Principles

The fundamental divergence between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical microenvironment of the growing peptide chain[1].

  • Fmoc-D-β-homoglutamine(Trt)-OH: Employs a base-labile Fmoc group for α-amine protection and an acid-labile Trityl (Trt) group for the side-chain amide. The true orthogonality of this system allows for mild N-terminal deprotection without risking premature side-chain cleavage[].

  • Boc-D-β-homoglutamine(Xan)-OH: Utilizes an acid-labile Boc group for the α-amine and a strong-acid-labile Xanthyl (Xan) group for the side chain. This is a graduated (semi-orthogonal) acid-lability scheme, requiring moderate acid (TFA) for cycle deprotection and extreme acid (anhydrous HF) for final cleavage[3].

G Fmoc Fmoc-D-β-homoGln (Base Labile) Pip 20% Piperidine / DMF (Mild Base) Fmoc->Pip Boc Boc-D-β-homoGln (Acid Labile) TFA 50% TFA / DCM (Strong Acid) Boc->TFA DeprotFmoc Free Amine Ready for Coupling Pip->DeprotFmoc DeprotBoc TFA Salt Requires Neutralization TFA->DeprotBoc

Deprotection pathways distinguishing Fmoc (base-labile) and Boc (acid-labile) SPPS strategies.

The Causality of Aggregation in β-Peptides

When coupling D-β-homoglutamine, the extra methylene unit alters the dihedral angles of the backbone, strongly favoring 14-helix formation. On a solid support, this leads to interchain hydrogen bonding and steric occlusion of the N-terminus.

  • The Boc Advantage: The repetitive use of 50% Trifluoroacetic acid (TFA) in the Boc strategy acts as a potent chaotropic agent, continuously disrupting these hydrogen-bonded aggregates[1].

  • The Fmoc Challenge: Piperidine (used in Fmoc) lacks this chaotropic property. Synthesizing long β-peptides via Fmoc often requires the strategic introduction of chaotropic salts (e.g., LiCl) or elevated temperatures (microwave SPPS) to maintain coupling efficiency[3].

Quantitative Data & Performance Metrics

The choice between Boc and Fmoc profoundly impacts the purity and yield of the final β-peptide. The data below summarizes the expected performance metrics based on established SPPS principles for challenging, aggregation-prone sequences[4].

Table 1: Chemical Properties & SPPS Parameters
PropertyFmoc-D-β-homoGln(Trt)-OHBoc-D-β-homoGln(Xan)-OH
N-α Protection Fmoc (Base-labile, cleaved by Piperidine)Boc (Acid-labile, cleaved by TFA)
Side-Chain Protection Trityl (Trt) - Prevents dehydrationXanthyl (Xan) - Prevents dehydration
Coupling Kinetics Slower (Steric hindrance from Fmoc & β-carbon)Faster (Smaller protecting group footprint)
Final Cleavage 95% TFA / Scavenger CocktailAnhydrous HF / Scavenger Cocktail
Aggregation Control Requires heat or pseudoprolinesIntrinsic (TFA disrupts H-bonds)
Table 2: Comparative Performance in β-Peptide Synthesis
MetricFmoc StrategyBoc Strategy
Average Coupling Yield >98% (Requires HATU/DIEA)>95% (Requires in situ neutralization)
Crude Purity (<10 residues) High (85-95%)High (80-90%)
Crude Purity (>15 residues) Moderate (Prone to sequence truncation)High (Maintained by TFA chaotropic effect)
Side-Reaction Risk Low (Mild conditions)Moderate (Premature cleavage risk)[5]
Infrastructure Requirement Standard fume hoodSpecialized HF-resistant apparatus[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, every coupling cycle must be treated as a self-validating system. The protocols below detail the incorporation of D-β-homoglutamine, highlighting the causality behind reagent selection.

Workflow Start Resin Preparation Deprot N-alpha Deprotection (Piperidine or TFA) Start->Deprot Wash1 Wash (DMF/DCM) Deprot->Wash1 Couple Coupling D-β-homoGln (DIC/Oxyma or HATU/DIEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Check Kaiser Test / UV Monitoring Wash2->Check Check->Deprot Cycle repeat Cleave Global Cleavage (TFA or HF cocktail) Check->Cleave Sequence complete

Iterative SPPS cycle for incorporating D-β-homoglutamine into peptide chains.

Protocol A: Fmoc-D-β-homoglutamine Coupling (Mild & Safe)

Best for: Sequences under 15 residues, laboratories lacking HF infrastructure, and peptides with acid-sensitive post-translational modifications.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

    • Validation: Monitor the effluent via UV spectroscopy at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms Fmoc removal. Continue washing until baseline UV absorbance is restored[].

  • Activation: Pre-activate 3.0 eq of Fmoc-D-β-homoGln(Trt)-OH with 2.9 eq of HATU and 6.0 eq of DIEA in DMF for 3 minutes.

    • Causality: HATU is chosen over standard DIC/HOBt because the extra methylene group in β-amino acids increases steric hindrance. HATU forms a highly reactive 7-aza-OBt ester, driving the sluggish coupling to completion.

  • Coupling: Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature (or 75°C if using microwave assistance).

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A yellow/colorless bead indicates >99% coupling. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Protocol B: Boc-D-β-homoglutamine Coupling (High-Fidelity for Long Chains)

Best for: Highly aggregating foldamers, sequences >15 residues, and synthesis of C-terminal thioesters[6].

  • Deprotection: Treat the resin with 50% TFA in DCM (1 × 1 min, 1 × 15 min).

    • Causality: TFA removes the Boc group but leaves the amine protonated as a TFA salt[7]. The strong acidic environment simultaneously breaks down interchain hydrogen bonds, keeping the resin fully solvated.

  • In Situ Neutralization & Activation: Instead of a separate neutralization step (which allows aggregates to reform), use the in situ neutralization method. Dissolve 4.0 eq of Boc-D-β-homoGln(Xan)-OH and 3.9 eq of HBTU in DMF. Add 8.0 eq of DIEA immediately before adding to the resin.

    • Causality:In situ neutralization ensures the free amine is instantly acylated before the peptide chain has time to collapse into an aggregated state[7].

  • Coupling: Agitate for 30 minutes. The lack of steric bulk from the Boc group (compared to Fmoc) often allows for faster coupling times.

  • Validation: Wash with DMF and DCM, then perform a Kaiser test to confirm complete acylation.

Strategic Recommendations for Application Scientists

When designing a synthesis route involving D-β-homoglutamine, base your decision on the sequence length and available infrastructure:

  • Default to Fmoc: For standard peptidomimetics and routine drug discovery screening, Fmoc-D-β-homoGln(Trt)-OH is the undisputed choice due to its excellent safety profile, compatibility with automated synthesizers, and high batch-to-batch reproducibility[].

  • Pivot to Boc: If you are synthesizing a long β-peptide foldamer and observe a sudden drop in coupling efficiency (typically around the 8th–10th residue), the sequence is likely aggregating. Switching to Boc-D-β-homoGln(Xan)-OH leverages the chaotropic power of TFA to maintain high crude purity[1], provided your facility is equipped to handle the final anhydrous HF cleavage safely[3].

References

  • PubMed / Biopolymers (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 39Cys-68Ala-COSR. DOI: 10.1002/bip.22223. Retrieved from[Link]

Sources

Comparative

Stereochemical Comparison Guide: Boc-D-β-homoglutamine vs. Boc-L-β-homoglutamine in Peptidomimetic Design

Executive Summary The advent of foldamers and β-peptides has revolutionized modern drug development by offering predictable secondary structures and absolute resistance to proteolytic degradation. β-homoamino acids, whic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of foldamers and β-peptides has revolutionized modern drug development by offering predictable secondary structures and absolute resistance to proteolytic degradation. β-homoamino acids, which contain an additional methylene group in the peptide backbone, serve as the foundational building blocks for these stable architectures.

This technical guide provides an objective, data-driven comparison between the L- and D- enantiomers of Boc-protected β-homoglutamine. By analyzing their structural divergence, macroscopic impact on peptide folding, and integration into Solid-Phase Peptide Synthesis (SPPS), this guide equips researchers with the mechanistic insights required to engineer highly specific protein-protein interaction (PPI) inhibitors.

Chemical and Structural Divergence

The homologation of standard α-amino acids into β³-amino acids shifts the chiral center from the α-carbon to the β-carbon. Consequently, the stereochemical nomenclature inverts relative to standard Fischer projections: L-glutamine yields a (3S) configuration, while D-glutamine yields a (3R) configuration.

The table below summarizes the quantitative and structural data for both enantiomers.

ParameterBoc-L-β-homoglutamineBoc-D-β-homoglutamine
CAS Registry Number 336182-06-01313054-48-6
IUPAC Nomenclature (3S)-6-amino-3-[(tert-butoxycarbonyl)amino]-6-oxohexanoic acid(3R)-6-amino-3-[(tert-butoxycarbonyl)amino]-6-oxohexanoic acid
Molecular Formula C₁₁H₂₀N₂O₅C₁₁H₂₀N₂O₅
Molecular Weight 260.29 g/mol 260.29 g/mol
Stereocenter Configuration (3S)(3R)
Resulting β-Peptide Helicity Left-handed 14-helixRight-handed 14-helix

Mechanistic Impact on Peptide Folding

The stereochemistry of the individual β-homoamino acid monomer strictly dictates the macroscopic folding topology of the resulting β-peptide.

When synthesizing foldamers, β³-peptides composed exclusively of L-derived (3S) monomers (Boc-L-β-homoglutamine) spontaneously fold into left-handed 14-helices . Conversely, polymers derived from (3R) monomers (Boc-D-β-homoglutamine) drive the formation of right-handed 14-helices .

Expertise Insight: This stereochemical divergence is a critical design parameter. Native α-helices in human biology are right-handed. Therefore, if the goal is to mimic the spatial spatial orientation of a native α-helix to competitively inhibit a receptor, the D-enantiomer (3R) must be utilized to ensure the resulting 14-helix shares the native right-handed topology.

Stereochemistry cluster_L L-Enantiomer (3S) Pathway cluster_D D-Enantiomer (3R) Pathway L_Mono Boc-L-beta-homoGln L_Helix Left-Handed 14-Helix L_Mono->L_Helix SPPS Assembly D_Mono Boc-D-beta-homoGln D_Helix Right-Handed 14-Helix D_Mono->D_Helix SPPS Assembly

Fig 1: Stereochemical control of macroscopic 14-helix handedness in β-peptides.

Experimental Workflow: Self-Validating Boc-SPPS

While Fmoc chemistry is standard for linear α-peptides, Boc chemistry is highly advantageous for β-peptides. β-peptides are prone to severe on-resin aggregation; the use of 100% TFA for Boc deprotection and anhydrous HF for cleavage effectively disrupts these aggregates, resulting in higher crude purities.

Causality & Protocol Design: β-amino acids possess increased steric bulk around the reacting amine compared to native amino acids. Standard DIC/HOBt coupling is often insufficient. This protocol utilizes HATU , a highly reactive uronium salt, paired with DIEA to overcome steric hindrance. Furthermore, the workflow integrates the Kaiser Test as a self-validating checkpoint to ensure quantitative coupling, preventing the accumulation of deletion sequences.

Step-by-Step Methodology
  • Resin Preparation: Swell 0.1 mmol of MBHA (4-methylbenzhydrylamine) resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 × 5 minutes to remove the N-terminal Boc protecting group. Wash extensively with DCM and Dimethylformamide (DMF).

  • Amino Acid Activation & Coupling:

    • Dissolve 0.4 mmol (4 equivalents) of the selected monomer (Boc-L-β-homoGln or Boc-D-β-homoGln) and 0.38 mmol of HATU in minimal DMF.

    • Add 0.8 mmol of N,N-Diisopropylethylamine (DIEA) to initiate activation.

    • Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin, phenol, and KCN.

    • Validation Logic: A yellow solution (negative) validates that all primary amines have been successfully coupled. A blue solution (positive) indicates incomplete coupling. If positive, repeat Step 3.

  • Global Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous Hydrogen Fluoride (HF) containing 10% anisole as a scavenger for 1 hour at 0°C.

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Boc Deprotection (100% TFA) Start->Deprotect Coupling Coupling (Boc-β-homoGln + HATU/DIEA) Deprotect->Coupling Validate Kaiser Test (Self-Validation) Coupling->Validate Validate->Deprotect Negative (Complete) Repeat Cycle Validate->Coupling Positive (Incomplete) Re-couple Cleavage Global Cleavage (Anhydrous HF) Validate->Cleavage Sequence Finished

Fig 2: Self-validating Boc-SPPS workflow for β-homoamino acid incorporation.

Analytical Validation Protocols

Verifying the stereochemical fidelity of the synthesized β-peptide is paramount to ensuring biological efficacy.

  • Circular Dichroism (CD) Spectroscopy: CD is the definitive analytical tool for macroscopic stereochemical validation in solution. A foldamer composed of (3S)-Boc-L-β-homoglutamine will exhibit a characteristic left-handed 14-helix signature: a strong negative Cotton effect (minimum) near 214 nm. Conversely, the (3R)-Boc-D-β-homoglutamine polymer will mirror this exactly, displaying a maximum at 214 nm, confirming the successful formation of a right-handed 14-helix.

  • Chiral HPLC: Prior to synthesis, Chiral High-Performance Liquid Chromatography must be used to verify the enantiomeric purity (>99% ee) of the starting Boc-monomers to prevent diastereomeric contamination during SPPS assembly.

Validation

Comparative Folding Stability of Boc-D-β-Homoglutamine β-Peptides: A Technical Guide for Foldamer Design

Native α-peptides are notoriously plagued by rapid proteolytic degradation and poor conformational stability at short chain lengths, severely limiting their utility as in vivo therapeutics. The transition to peptidomimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Native α-peptides are notoriously plagued by rapid proteolytic degradation and poor conformational stability at short chain lengths, severely limiting their utility as in vivo therapeutics. The transition to peptidomimetics—specifically β-peptide foldamers—represents a paradigm shift in drug development. Among the synthetic building blocks available, Boc-D-β-homoglutamine (Boc-D-β³-hGln-OH) offers a unique combination of backbone rigidity and side-chain functionality.

This guide objectively compares the folding stability of β-homoglutamine-containing β-peptides against native α-peptides and mixed α/β scaffolds, providing field-proven insights and self-validating experimental protocols to accelerate your foldamer research.

Mechanistic Foundations of β-Peptide Stability

To understand why β-peptides outperform their native counterparts, we must examine the causality at the molecular level.

Unlike native α-peptides, which typically require 15 or more residues to nucleate a stable α-helix, β-peptides can form robust secondary structures (such as the 3₁₄-helix) with as few as 4 to 6 residues[1]. This extraordinary folding stability is driven by the additional methylene (-CH₂-) group in the β-amino acid backbone. This insertion restricts the backbone dihedral angles, strongly favoring a gauche conformation. This pre-organizes the backbone for intramolecular hydrogen bonding, thereby drastically reducing the entropic penalty associated with folding[2].

When utilizing Boc-D-β-homoglutamine as a building block, the resulting foldamers benefit from two synergistic stabilizing forces:

  • Stereochemical Direction: The D-stereocenter at the β³-position dictates a specific helical handedness, typically driving the formation of a highly stable right-handed 3₁₄-helix in lipid environments[3].

  • Side-Chain Synergy: The homoglutamine side chain contains a terminal amide that engages in lateral hydrogen bonding. These side-chain-to-side-chain and side-chain-to-backbone interactions further lock the conformation and can even drive higher-order self-association, such as trimeric transmembrane assemblies[3][4].

G BetaCarbon β-Carbon Substitution (Backbone Extension) Gauche Gauche Dihedral Preference (Pre-organization) BetaCarbon->Gauche Entropic penalty reduction Hbond 14-Membered Ring H-Bonds (C=O(i) → NH(i+3)) Gauche->Hbond Aligns backbone amides Stability Ultra-High Thermodynamic & Proteolytic Stability Hbond->Stability GlnSidechain D-β-hGln Amide Side Chain (Lateral H-Bonding) GlnSidechain->Hbond Synergistic stabilization

Caption: Mechanistic causality of folding stability in D-β-homoglutamine foldamers.

Quantitative Comparison: β-Peptides vs. Alternatives

The table below summarizes the structural and thermodynamic advantages of pure β-peptides containing β-homoglutamine compared to native α-peptides and alternating α/β-peptides.

ParameterNative α-Glutamine Peptidesβ-Homoglutamine β-PeptidesMixed α/β-Peptides (Alternating)
Minimum Residues for Helix ~154–66–8
Dominant Helical Fold Right-handed α-helix (3.6₁₃)3₁₄-helix or 12-helix14/15-helix
Proteolytic Half-Life Minutes (< 1 hr)> 48 hours (Highly resistant)> 24 hours (Up to 280-fold increase)
Thermal Stability (ΔTm) Unfolds rapidly > 40°CStable up to 60°C (Minimal CD shift)Moderate to High stability
Primary Stabilizing Force Backbone H-bondsBackbone + Side-chain H-bondsBackbone H-bonds

Data synthesized from comparative foldamer studies demonstrating that β-residues protect neighboring amides from proteolytic cleavage while maintaining rigid secondary structures[3][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The output of the synthesis step dictates the success of the structural validation, and internal controls are built into the biological assays to prevent false positives.

Protocol A: Synthesis of β-Peptides via Boc-SPPS

Causality Insight: Why use Boc-SPPS instead of the more common Fmoc chemistry for this specific sequence? β-peptides with multiple homoglutamine residues are prone to forming intense intermolecular hydrogen-bonded networks (on-resin aggregation). The repetitive use of neat Trifluoroacetic acid (TFA) in Boc chemistry effectively disrupts these aggregates during deprotection, ensuring significantly higher coupling efficiencies for difficult foldamer sequences.

  • Resin Preparation: Swell MBHA (4-methylbenzhydrylamine) resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 100% TFA for 2 × 5 minutes to remove the Boc group. Wash extensively with DCM and neutralize with 10% Diisopropylethylamine (DIPEA) in DMF.

  • Coupling: Activate Boc-D-β³-hGln-OH (3 equivalents) using HATU/HOAt and DIPEA. Couple for 2 hours at room temperature.

  • Cleavage: Perform global deprotection and cleavage from the resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole at 0°C for 1 hour.

  • Purification: Purify the crude peptide via RP-HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA. Verify mass via LC-MS.

Protocol B: Thermodynamic & Proteolytic Validation

Causality Insight: A true β-peptide helix will resist thermal denaturation due to its restricted backbone. By running Circular Dichroism (CD) at both 25°C and 60°C, the system self-validates: if the structure is thermodynamically stable, the spectra will perfectly overlay[3].

  • Thermal CD Spectroscopy:

    • Dissolve the purified β-peptide in Tris buffer (pH 7.4) or lipid vesicles (e.g., DOPC) at 38 µM.

    • Record the CD spectrum from 260 nm to 190 nm at 25°C. Look for the characteristic 3₁₄-helix signature.

    • Heat the sample to 60°C and immediately record a second spectrum. An exact overlay validates ultra-high thermal stability.

  • Self-Validating Proteolysis Assay:

    • Prepare a reaction vial containing 50 µM of the β-peptide and 50 µM of a native α-peptide control (internal standard).

    • Add Proteinase K (10 µg/mL) and incubate at 37°C.

    • Aliquot samples at 0, 1, 4, 24, and 48 hours. Quench with 1% TFA and analyze via LC-MS.

    • Validation Check: The LC-MS trace must show complete degradation of the α-peptide within 1 hour. If the α-peptide degrades but the β-peptide remains >95% intact at 48 hours, this validates both the activity of the enzyme and the absolute resistance of the foldamer[5].

G Start Boc-D-β-hGln-OH Monomer SPPS Boc-SPPS & HF Cleavage (Synthesis) Start->SPPS Purification RP-HPLC Purification (Purity >95%) SPPS->Purification CD Thermal CD Spectroscopy (25°C vs 60°C Overlay) Purification->CD Structural Integrity Proteolysis Proteinase K Assay (vs α-peptide internal control) Purification->Proteolysis Biological Resistance Validation Self-Validating Stability Profile CD->Validation Proteolysis->Validation

Caption: Workflow for synthesis and self-validating stability analysis of β-peptides.

Conclusion & Future Perspectives

The comparative data heavily favors the use of Boc-D-β-homoglutamine in the design of highly stable, proteolytically resistant foldamers. By leveraging the gauche effect of the extended backbone and the synergistic hydrogen-bonding capacity of the homoglutamine side chain, researchers can engineer peptides that maintain their bioactive conformations even under extreme thermal and biological stress. Utilizing self-validating workflows ensures that these mimetics can be reliably advanced into preclinical pharmacokinetic models with high confidence.

References

  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability Source: PMC / NIH URL
  • Thermodynamic stability of beta-peptide helices and the role of cyclic residues Source: PubMed / NIH URL
  • Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers Source: PNAS URL
  • β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers Source: PMC / NIH URL
  • Source: Scirp.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Validation of Boc-D-beta-homoglutamine Sequence Incorporation

This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the validation of Boc-D-beta-homoglutamine incorporation into synthetic or recombinantly expressed peptides and proteins. As the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the validation of Boc-D-beta-homoglutamine incorporation into synthetic or recombinantly expressed peptides and proteins. As the complexity of therapeutic and research proteins grows to include non-canonical amino acids, robust analytical validation is paramount. This document moves beyond standard protocols to explain the causal logic behind experimental design, ensuring that researchers, scientists, and drug development professionals can build self-validating systems for unambiguous characterization.

The incorporation of an unnatural amino acid (UAA) like Boc-D-beta-homoglutamine presents unique analytical challenges compared to the 20 canonical amino acids.[1] Its beta-amino acid backbone, extended side chain, and the presence of a chemically labile tert-butoxycarbonyl (Boc) protecting group necessitate a multi-faceted validation strategy. Simply identifying a mass shift is insufficient; one must definitively confirm the UAA's identity and its precise location within the amino acid sequence. Mass spectrometry is the definitive tool for this purpose, providing unparalleled detail on molecular structure.[2][3][4]

Part 1: The Theoretical Framework for MS-Based Validation

A successful validation strategy begins with a clear understanding of what is being measured. The unique molecular structure of Boc-D-beta-homoglutamine dictates a specific analytical fingerprint that can be predicted and then experimentally confirmed.

Calculating the Expected Mass Shift: The Foundational Step

The first principle of MS-based validation is the precise measurement of mass. The incorporation of Boc-D-beta-homoglutamine in place of a canonical amino acid will result in a predictable mass shift in the resulting peptide. For high-resolution accurate mass (HRAM) instruments, we use the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms.

The chemical formula for Boc-D-beta-homoglutamine is C₁₁H₂₀N₂O₅.[5] Its monoisotopic mass is 260.1372 Da. When this UAA is incorporated into a peptide chain via amide bond formation, it loses a molecule of water (H₂O, 18.0106 Da).

  • Mass of Incorporated Residue: 260.1372 Da - 18.0106 Da = 242.1266 Da

This value is the cornerstone of our validation. For example, if Boc-D-beta-homoglutamine were to replace a glutamine (Gln, Q) residue (residue mass = 128.0586 Da), the expected mass increase for the peptide would be:

  • Δ Mass: 242.1266 Da - 128.0586 Da = +114.0680 Da

This calculated delta is the primary target for detection in initial MS scans.

Predicting Tandem MS (MS/MS) Fragmentation Behavior

While accurate mass measurement confirms that a modification is present, tandem mass spectrometry (MS/MS) confirms what it is and where it is.[6][7] In MS/MS, a specific peptide ion (the precursor) is isolated and fragmented to produce a spectrum of product ions that reveal the amino acid sequence.[8]

For Boc-D-beta-homoglutamine, we predict two key fragmentation characteristics:

  • Backbone Fragmentation (b- and y-ions): Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will cleave the peptide backbone, producing a series of b- and y-ions.[9][10] The mass difference between adjacent ions in a series corresponds to a specific amino acid residue. The presence of a 242.1266 Da mass gap in the b- or y-ion ladder will pinpoint the location of the UAA.

  • Diagnostic Neutral Loss of the Boc Group: The Boc protecting group is notoriously acid-labile and thermally sensitive. During the MS/MS process, it is highly likely to fragment off as a neutral molecule. This "neutral loss" is a powerful diagnostic signature.

    • Boc Group Formula: C₅H₈O₂

    • Neutral Loss Mass: 100.0528 Da

Therefore, the MS/MS spectrum of a peptide containing this UAA is expected to show a prominent ion corresponding to the precursor ion minus 100.0528 Da. Fragment ions (b- or y-ions) that retain the UAA may also exhibit this characteristic neutral loss.

Part 2: A Comparative Guide to MS Validation Methodologies

No single experiment provides complete validation. A robust approach layers two complementary techniques: HRAM analysis of the intact peptide and a detailed peptide mapping experiment using LC-MS/MS.

Methodology 1: High-Resolution Accurate Mass (HRAM) Measurement

This approach provides the initial confirmation of successful incorporation at the intact peptide level. It answers the question: "Does my peptide have the correct total mass?"

  • Causality: By using an HRAM mass spectrometer (e.g., Orbitrap or TOF), we can measure the mass of the peptide with high precision (typically < 5 ppm).[11] This allows for an unambiguous comparison between the experimentally measured mass and the theoretical mass calculated based on the expected sequence containing Boc-D-beta-homoglutamine. This step is crucial for confirming the overall success of the synthesis or incorporation before proceeding to more detailed sequencing.

  • Sample Preparation: Dissolve the purified peptide in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1-10 pmol/µL.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap™ or Agilent™ Q-TOF.

  • Method: Infuse the sample directly or perform a rapid liquid chromatography (LC) separation. Acquire data in MS1-only mode over a mass range that includes the expected charge states of the peptide (e.g., m/z 400-2000).

  • Data Analysis: Deconvolute the resulting charge state envelope to determine the experimental monoisotopic mass of the peptide. Compare this value to the theoretical mass. The mass error should be less than 5 ppm.

Methodology 2: Peptide Mapping by LC-MS/MS for Definitive Confirmation

Peptide mapping is the gold standard for primary structure confirmation and the characterization of modifications.[12][13][14] This bottom-up approach involves enzymatically digesting the protein into smaller peptides, which are then separated by LC and analyzed by MS/MS. It provides definitive proof of the UAA's sequence location.

  • Causality: Enzymatic digestion (e.g., with trypsin) creates a predictable set of peptides. By analyzing this mixture, we can isolate the specific peptide containing the UAA. Subsequent MS/MS fragmentation of this peptide provides the sequence-level data required to localize the modification and observe its unique fragmentation signatures (the neutral loss of the Boc group), providing irrefutable evidence of its identity and placement.[15]

  • Denaturation & Reduction: Denature the protein (containing the UAA) in 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues with iodoacetamide in the dark for 30 minutes.

  • Buffer Exchange & Digestion: Dilute the sample at least 4-fold to reduce the urea concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Stop the digestion by adding formic acid. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Use a data-dependent acquisition (DDA) method. The MS1 scan should be performed in the HRAM analyzer. The top N most intense precursor ions are then selected for MS/MS fragmentation via HCD or CID.

  • Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a theoretical database containing the protein sequence with the UAA. Crucially, the search parameters must be modified to include a variable modification corresponding to the mass of the Boc-D-beta-homoglutamine residue (242.1266 Da) on its target amino acid.

Part 3: Data Interpretation and Visualization

Correctly interpreting the rich data from MS experiments is critical. The key is to systematically look for the predicted analytical signatures.

Interpreting the Results

Let's consider a model tryptic peptide VGY-X-DLGK, where X is the incorporated Boc-D-beta-homoglutamine.

1. MS1 (HRAM) Data: The first check is the precursor ion mass. The data should show an ion whose measured m/z corresponds to the theoretical mass of the modified peptide.

ParameterTheoretical ValueObserved ValueMass Error (ppm)Status
Peptide SequenceVGY-[Boc-D-β-hGln]-DLGK---
Monoisotopic Mass1000.5432 Da1000.5412 Da-2.0✅ PASS
[M+2H]²⁺ Ion501.2789 m/z501.2779 m/z-2.0✅ PASS

2. MS/MS (Peptide Map) Data: The MS/MS spectrum provides the definitive proof. We look for three key features, as illustrated in the diagram below.

G cluster_precursor Precursor Ion & Neutral Loss cluster_fragments Fragment Ion Series (y-ions) Precursor [VGY-X-DLGK+2H]²⁺ m/z = 501.28 NeutralLoss Precursor - Boc [M-100.05 Da]²⁺ Precursor->NeutralLoss Neutral Loss (-100.05 Da) y7 y₇ K y6 y₆ GK y7->y6 +G y5 y₅ LGK y6->y5 +L y4 y₄ DLGK y5->y4 +D y3 y₃ XDLGK y4->y3 +X (+242.13 Da) y2 y₂ YXDLGK y3->y2 +Y y1 y₁ GYXDLGK y2->y1 +G

Caption: Expected MS/MS fragmentation of a model peptide containing Boc-D-beta-homoglutamine (X).

  • Feature A: Correct Precursor Mass: The isolated precursor ion m/z matches the theoretical value from the MS1 scan.

  • Feature B: Diagnostic Neutral Loss: A prominent peak at [Precursor - 100.05 Da] is observed.

  • Feature C: Mass Shift in Fragment Series: The y-ion (or b-ion) series shows a mass increase of 242.13 Da between the y₃ and y₄ ions, precisely localizing the modification between the Glycine (G) and Aspartic acid (D) residues.

Fragment Ion Confirmation Table:

IonTheoretical m/zObserved m/zAnnotation
y₁147.1128147.1125K
y₂204.1342204.1340GK
y₃317.2183317.2181LGK
y₄432.2452432.2450DLGK
y₅ 674.3719 674.3715 X-DLGK
y₆837.4358837.4355Y-X-DLGK
b₂200.1234200.1231VG
b₃357.1873357.1870VGY
b₄ 599.3139 599.3135 VGY-X

Part 4: Potential Pitfalls and Advanced Considerations

  • In-Source Decay/Fragmentation: Due to the lability of the Boc group, significant neutral loss can occur in the ion source before MS/MS analysis. This can reduce the signal of the intact modified peptide.

    • Mitigation: Optimize source conditions (e.g., lower temperatures) and consider using softer fragmentation techniques like Electron Transfer Dissociation (ETD) if available, which tends to preserve such modifications.

  • Low Incorporation Efficiency: If the UAA is incorporated at a low level, the modified peptide may be difficult to detect among the more abundant unmodified peptides.[1]

    • Mitigation: Enrichment of the modified species may be necessary. Furthermore, ensure the DDA method is not just selecting the most intense ions, which might cause it to miss the lower-abundance modified peptide.

  • Database Search Challenges: Standard search algorithms may struggle to identify spectra from non-canonical residues.[16]

    • Mitigation: Always perform a manual inspection of the spectra for the key signatures (neutral loss, mass shift). Use error-tolerant or modification-agnostic search strategies as a complementary approach.

Conclusion

The validation of Boc-D-beta-homoglutamine incorporation is a multi-step analytical process that requires more than a simple mass check. By combining high-resolution accurate mass measurement with detailed peptide mapping via LC-MS/MS, researchers can generate irrefutable, publication-quality data. The key to a trustworthy validation lies in predicting the unique analytical signatures—the precise residue mass and the diagnostic neutral loss of the Boc group—and systematically confirming their presence in the experimental data. This structured, evidence-based approach ensures the scientific integrity of the results and provides the confidence needed for downstream applications in research and drug development.

References

  • Essays in Biochemistry. (2020).
  • Thermo Fisher Scientific. (n.d.).
  • Liu, C. C., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells.
  • BioPharmaSpec. (n.d.). Peptide Mapping & PTM Analysis | ICH Q6B Compliant.
  • MDPI. (2026).
  • PubMed Central (PMC). (n.d.).
  • PubMed. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells.
  • Agilent. (n.d.). Agilent Tools for Peptide Mapping and PTM Analysis.
  • Tookmanian, E. M., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances, 5(2), 1274-1281.
  • ResolveMass Laboratories Inc. (2025).
  • Novoprolabs. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Tandem Mass Spectrometry for Peptide Sequencing.
  • Zhang, Z. (2010).
  • Mann, M., et al. (2003). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 36(11), 858-865.
  • Hunt, D. F., et al. (1986). Protein sequencing by tandem mass spectrometry. Proceedings of the National Academy of Sciences, 83(17), 6233-6237.
  • Vyatkina, K., et al. (2015). De novo sequencing of peptides from top-down tandem mass spectra. Journal of Proteome Research, 14(11), 4450-4462.
  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533.
  • Rodriguez, E. A., et al. (2009). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS, 106(37), 15650-15655.
  • PubMed Central (PMC). (n.d.). Limitations of mass spectrometry-based peptidomic approaches.
  • NextSDS. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new methodology for the synthesis of β-amino acids.
  • Organic Chemistry Portal. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT.
  • Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis.
  • ChemicalBook. (2026).

Sources

Validation

Comprehensive Comparison Guide: NMR Structural Characterization of Boc-D-β-Homoglutamine Peptides

Executive Summary The development of foldamers—synthetic oligomers that adopt predictable, well-defined secondary structures—has revolutionized peptidomimetic drug discovery. Among these, β -peptides are highly valued fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of foldamers—synthetic oligomers that adopt predictable, well-defined secondary structures—has revolutionized peptidomimetic drug discovery. Among these, β -peptides are highly valued for their absolute resistance to proteolytic degradation. Incorporating Boc-D- β -homoglutamine (Boc-D- β3 -hGln-OH) into these sequences provides a unique advantage: the D-stereocenter dictates specific helical handedness, while the glutamine side chain ensures excellent aqueous solubility and inter-helical hydrogen bonding capabilities[1].

This guide provides an objective performance comparison between D- β3 -hGln-containing peptides and alternative peptide classes, followed by a field-proven, self-validating Nuclear Magnetic Resonance (NMR) methodology for characterizing their 14-helical structures.

Comparative Performance Analysis

When engineering foldamers for therapeutic applications, researchers must balance structural rigidity with physicochemical properties like solubility and spectral resolution. Table 1 objectively compares Boc-D- β3 -hGln peptides against standard α -peptides and rigidified cyclic β -peptides (e.g., trans-2-aminocyclohexanecarboxylic acid, ACHC)[2][3].

Table 1: Performance Comparison of Peptide Classes

FeatureStandard α -L-Glutamine PeptidesBoc-D- β3 -Homoglutamine PeptidesCyclic β -Peptides (e.g., ACHC)
Dominant Secondary Structure α -helix or random coilStable 14-helix ( 314​ -helix)Highly rigid 14-helix
Proteolytic Stability Low (Rapidly degraded by proteases)Exceptionally HighExceptionally High
NMR Spectral Dispersion Moderate (Frequent amide overlap)Excellent (Well-resolved NH region)Excellent, but severe side-chain overlap
Aqueous Solubility HighHigh (Mediated by Gln side chains)Low (Driven by hydrophobic rings)
Structural Flexibility HighModerate (Allows induced fit)Low (Kinetically trapped)

Insight: While cyclic β -peptides like ACHC strongly enforce 14-helicity, their extreme hydrophobicity causes severe resonance overlap in the aliphatic region of NMR spectra, complicating structural assignment[3]. D- β3 -hGln strikes the optimal balance, providing sufficient sequence-driven intrinsic propensity for 14-helix formation while maintaining excellent NMR spectral dispersion and aqueous solubility[1].

Experimental Protocols: The Self-Validating NMR Workflow

Structural characterization of β -peptides requires a rigorous, step-by-step methodology. The following protocol explains not just the steps, but the causality behind each experimental choice.

Step 1: Sample Preparation and Solvent Selection
  • Methodology: Dissolve the Boc-D- β3 -hGln peptide to a concentration of 1–3 mM in either neat CD3​OH or a 90% H2​O / 10% D2​O buffer containing 10-30% 2,2,2-trifluoroethanol (TFE-d3).

  • The Causality: β -peptide 14-helices are stabilized by intramolecular hydrogen bonds ( C=O(i)⋯HN(i+2) ). Using a lower dielectric solvent like methanol or adding TFE to aqueous buffers strengthens these electrostatic interactions, stabilizing the foldamer sufficiently to observe medium-range Nuclear Overhauser Effects (NOEs) without inducing artificial aggregation[2].

Step 2: 2D TOCSY & COSY (Spin System Identification)
  • Methodology: Acquire 2D TOCSY (Total Correlation Spectroscopy) and DQF-COSY spectra at 298 K.

  • The Causality: The spin system of a β3 -hGln residue is highly extended: the amide proton ( NH ) is coupled to the methine CβH , which branches to both the backbone CαH2​ and the side-chain CγH2​→CδH2​ . We specifically utilize an 80 ms isotropic mixing time for the TOCSY[4]. A shorter mixing time fails to propagate magnetization from the NH all the way to the distal CδH2​ protons, whereas a longer mixing time results in unacceptable signal degradation via transverse relaxation ( T2​ ).

Step 3: 2D NOESY / ROESY (Through-Space Distance Restraints)
  • Methodology: Acquire a 2D NOESY spectrum with a mixing time of 200–250 ms[4]. For mid-sized peptides (molecular weight ~1000–2000 Da) where the correlation time ( τc​ ) might cause NOE signals to cross zero, substitute NOESY with ROESY (Rotating-frame NOE Spectroscopy) using a 200 ms spin-lock.

  • The Self-Validating System: Structural assignment must never rely on isolated data points. In this protocol, the assignment of a 14-helix is a self-validating system. The observation of the hallmark CαH(i)→CβH(i+3) cross-peak must be internally corroborated by the presence of the NH(i)→CβH(i+2) cross-peak[2]. If the former is present but the latter is absent in a region free of spectral overlap, the researcher must reject the rigid 14-helix model for that specific segment and consider local unfolding. This strict internal cross-checking prevents over-restraining during subsequent simulated annealing.

Visualizing the Analytical Workflow

To ensure reproducibility, the logical progression of the NMR characterization and the spatial relationships defining the 14-helix are visualized below.

NMR_Workflow A Sample Preparation (CD3OH or H2O/D2O) B 1D 1H NMR (Dispersion Check) A->B C 2D TOCSY & COSY (Spin System ID) B->C D 2D NOESY / ROESY (Distance Restraints) C->D E Resonance Assignment (Sequential Walk) D->E F Structure Calculation (CYANA / XPLOR-NIH) E->F

Fig 1: Step-by-step NMR workflow for characterizing beta-peptide secondary structures.

NOE_Map R1 Residue i (D-β3-hGln) R2 Residue i+1 R1->R2 Backbone R3 Residue i+2 R1->R3 NH(i) to CβH(i+2) R4 Residue i+3 R1->R4 CαH(i) to CβH(i+3) R2->R3 R3->R4

Fig 2: Diagnostic medium-range NOE correlations defining the 14-helix conformation.

Data Interpretation and Structure Calculation

Once the resonance assignment (the "sequential walk") is complete, the NOE cross-peak volumes are integrated and converted into upper distance limits (typically categorized as strong < 2.5 Å, medium < 3.5 Å, and weak < 4.5 Å).

For D- β3 -hGln peptides, these distance restraints, alongside 3JNH,CβH​ coupling constants extracted from high-resolution 1D spectra or DQF-COSY, are fed into molecular dynamics software such as CYANA or XPLOR-NIH. The software performs simulated annealing in torsion angle space. A high-quality structure is confirmed when the resulting ensemble of the 10 lowest-energy conformers exhibits a backbone Root Mean Square Deviation (RMSD) of less than 0.5 Å and contains zero NOE violations greater than 0.2 Å.

References

  • Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water National Institutes of Health (NIH) / PMC[Link]

  • β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers Royal Society of Chemistry (RSC)[Link]

  • Solution Conformations of Helix-Forming β-Amino Acid Homooligomers American Chemical Society (ACS)[Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags MDPI[Link](Note: URL derived from source context for standard TOCSY/NOESY parameters)

Sources

Safety & Regulatory Compliance

Safety

Boc-D-beta-homoglutamine proper disposal procedures

Boc-D-β-Homoglutamine: Comprehensive Handling, Segregation, and Disposal Protocols for R&D Laboratories As a Senior Application Scientist, I frequently observe laboratories treating non-regulated amino acid derivatives w...

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Author: BenchChem Technical Support Team. Date: April 2026

Boc-D-β-Homoglutamine: Comprehensive Handling, Segregation, and Disposal Protocols for R&D Laboratories

As a Senior Application Scientist, I frequently observe laboratories treating non-regulated amino acid derivatives with a relaxed safety posture. While Boc-D-β-homoglutamine is not classified as a dangerous good for transport, its integral role in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development means it is frequently dissolved in hazardous organic solvents or handled as a fine, easily aerosolized powder.

Proper disposal is not merely about regulatory compliance; it is about maintaining a controlled, contamination-free laboratory ecosystem. This guide provides self-validating, step-by-step methodologies for the safe decommissioning and disposal of this compound.

Physicochemical Profile & Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the physical properties of the waste material. Boc-D-β-homoglutamine presents primarily as a fine powder that poses an inhalation risk if aerosolized[1].

PropertyValue / Description
Chemical Name Boc-D-beta-homoglutamine
Synonyms (R)-6-AMINO-3-((TERT-BUTOXYCARBONYL)AMINO)-6-OXOHEXANOIC ACID
CAS Number 1313054-48-6
Molecular Weight 260.29 g/mol
Physical State Solid (Powder)
Storage Requirements 2-8°C, Keep in a dry area
Transport Hazard Class Not dangerous goods (ADR/RID, IMDG, IATA)
Primary Hazard Dust formation (Inhalation risk, eye/skin irritation)

Data summarized from the 1[1].

Disposal Workflow & Causality

Chemical disposal is a direct extension of your experimental workflow. The primary directive for Boc-D-β-homoglutamine is to avoid dust formation and to never discharge the product into drains [1].

  • Causality for Dust Mitigation: Boc-protected amino acids are highly electrostatic and readily form fine aerosols. Inhalation bypasses primary dermal barriers, potentially leading to respiratory irritation or sensitization.

  • Causality for Solvent Segregation: In R&D, this compound is rarely disposed of in isolation; it is usually part of a liquid effluent from peptide synthesizers. Mixing halogenated solvents (e.g., Dichloromethane used in washing) with non-halogenated solvents (e.g., Dimethylformamide used in coupling) drastically increases the cost and complexity of downstream incineration by licensed facilities.

Step-by-Step Disposal Methodologies

All protocols below are designed as self-validating systems . This means each critical action is followed by a verification step to ensure the system's integrity before proceeding to the next phase.

Protocol A: Solid Waste Recovery (Unused Product or Spills)

This protocol applies to bulk powder disposal or the cleanup of accidental benchtop spills.

  • Don Appropriate PPE: Equip standard laboratory attire, nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

    • Causality: Prevents mucosal contact with aerosolized particulates[1].

  • Dampen the Spill Area: Lightly mist a hazardous waste absorbent pad with deionized water, and gently place it over the powder. Do not spray directly onto the powder.

    • Causality: Direct spraying can aerosolize the powder. Dampening the pad traps the electrostatic particles.

  • Sweep and Shovel: Carefully sweep the dampened material into a compatible, sealable high-density polyethylene (HDPE) solid waste container[1].

  • Seal and Validate: Secure the lid tightly.

    • Self-Validation Step: Perform a gentle 45-degree tilt test of the sealed container. Visually inspect the rim to ensure no fine particulate or liquid escapes the primary seal. If intact, proceed to labeling.

  • Transfer to Licensed Service: Label as "Non-hazardous Chemical Solid Waste - Boc-D-beta-homoglutamine" and transfer to your institution's licensed professional waste disposal service[1].

Protocol B: Liquid Waste Segregation (SPPS Effluent)

This protocol applies when the compound is dissolved in organic solvents during peptide synthesis.

  • Identify the Solvent Matrix: Determine if the waste stream contains halogenated solvents or strictly non-halogenated solvents.

  • Transfer to Appropriate Carboy: Funnel the liquid effluent into the designated, chemically compatible waste carboy.

    • Causality: Segregation prevents dangerous exothermic cross-reactions and ensures compliance with environmental incineration regulations.

  • Apply Vented Safety Cap: Secure the carboy with a pressure-relieving vented cap.

    • Self-Validation Step: Gently squeeze the HDPE carboy (if flexible) or listen closely when applying the cap. You must hear a faint pressure equalization hiss or feel the valve engage, confirming the cap is operational and preventing dangerous vapor pressure build-up.

  • Secondary Containment: Place the carboy in a secondary containment tray prior to pickup by a licensed disposal company.

Protocol C: Contaminated Packaging Decommissioning

Empty containers retain residual chemical dust and must be handled systematically.

  • Empty Residuals: Tap the inverted vial over the solid waste container to dislodge loose powder.

  • Do Not Rinse: Secure the original cap back onto the vial without rinsing it with solvents or water.

    • Causality: Rinsing generates unnecessary secondary liquid waste and introduces potential solvent incompatibilities into the solid waste stream.

  • Dispose as Unused Product: Place the sealed, contaminated packaging directly into the solid waste stream[1].

    • Self-Validation Step: Visually inspect the vial to ensure the cap is perfectly flush and not cross-threaded. A flush cap confirms the residual dust is permanently contained.

Waste Segregation Workflow Diagram

WasteWorkflow A Boc-D-beta-homoglutamine Waste Source B Solid Powder (Spills/Excess) A->B C Liquid Effluent (SPPS Solvents) A->C D Contaminated Packaging A->D E Damp Collection (No Dust) B->E F Solvent Segregation (Halogenated vs Non) C->F G Seal Intact (Do Not Rinse) D->G H Licensed Professional Disposal Service E->H F->H G->H

Workflow for the segregation and disposal of Boc-D-beta-homoglutamine waste streams.

References

  • BOC-L-BETA-HOMOGLUTAMINE — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Handling

Personal protective equipment for handling Boc-D-beta-homoglutamine

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a robust, self-validating framework for handling Boc-D-beta-homoglutamine . Because this compound is a fine,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a robust, self-validating framework for handling Boc-D-beta-homoglutamine . Because this compound is a fine, reactive powder utilized in sensitive peptide syntheses, standard boilerplate safety measures are insufficient.

This protocol bridges the gap between regulatory compliance and practical laboratory execution, ensuring that every step you take inherently verifies its own safety and efficacy.

Chemical Profile & Hazard Causality

Boc-D-beta-homoglutamine is a protected amino acid building block. Its primary risk vector lies in its physical state: it is a fine powder highly prone to static accumulation and aerosolization. Understanding its properties is the first step in mitigating exposure risks[1].

Table 1: Quantitative Data & Operational Implications

PropertyValueScientific Rationale & Operational Implication
CAS Number 1313054-48-6Unique identifier required for hazardous waste tracking and regulatory compliance[1].
Molecular Weight 260.29 g/mol Critical for precise stoichiometric calculations during peptide coupling[2].
Physical State Solid / Fine PowderHigh risk of aerosolization; dictates the need for strict environmental and static controls[1].
Storage Temp. 2–8°CRequires thermal equilibration before opening to prevent moisture condensation and Boc-group degradation[1].

Hazard Causality: According to its Safety Data Sheet (SDS), this compound triggers specific hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1]. The causality here is mechanical and chemical: the fine particulates easily bypass standard ventilation if disturbed, directly attacking the respiratory and ocular mucosa. Furthermore, the lipophilic tert-butoxycarbonyl (Boc) protecting group enhances the molecule's ability to adhere to and irritate the skin[1].

Personal Protective Equipment (PPE) Matrix

To neutralize the specific hazard vectors of Boc-D-beta-homoglutamine, PPE must be selected based on chemical resistance and particulate filtration[1].

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationHazard MitigatedCausality & Rationale
Eye Protection Tight-fitting safety gogglesH319Standard safety glasses leave gaps; tight-fitting goggles prevent the ingress of aerosolized fine dust into the ocular mucosa.
Hand Protection Nitrile gloves (≥ 0.11 mm)H315Nitrile provides a robust chemical barrier against lipophilic organic powders and the standard solvents (DMF/DCM) used in subsequent peptide synthesis.
Respiratory N95/FFP2 Particulate RespiratorH335If handled outside a Class II hood, a particulate filter is mandatory to capture airborne dust generated during mechanical transfer.
Body Protection Flame-retardant lab coatGeneral ExposureFitted cuffs prevent the accumulation of reactive dust on the forearms and personal clothing.

Operational Workflow: Safe Handling & Weighing

This step-by-step methodology is designed as a self-validating system . Each step contains a visual or physical check to confirm that the hazard has been successfully mitigated before proceeding to the next.

Step 1: Thermal Equilibration (Pre-Weighing)

  • Action: Transfer the sealed vial of Boc-D-beta-homoglutamine from 2–8°C storage to a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, leading to clumping and potential hydrolysis of the Boc group.

  • Self-Validating Check: The powder remains free-flowing upon opening; any visible clumping indicates premature opening and moisture contamination.

Step 2: Environmental & Static Control

  • Action: Place the vial and a conductive weigh boat inside a certified chemical fume hood. Treat the micro-spatula and weigh boat with an anti-static ionizer gun.

  • Causality: Fine organic powders accumulate static charge. Neutralizing this charge prevents the powder from repelling itself and aerosolizing into the worker's breathing zone[1].

  • Self-Validating Check: The powder transfers smoothly without adhering to the sides of the spatula or "jumping" out of the weigh boat.

Step 3: Solubilization in Containment

  • Action: Before removing the weighed solid from the fume hood, add the primary reaction solvent (e.g., DMF or DCM) directly to the transfer vessel to dissolve the powder.

  • Causality: Wetting the powder converts an inhalation hazard (dust) into a manageable liquid, completely eliminating the risk of airborne exposure during transit to the reaction station.

  • Self-Validating Check: A clear, homogenous solution visually confirms that the particulate hazard has been entirely suppressed.

HandlingWorkflow Start 1. Thermal Equilibration (Desiccator, 30 min) Static 2. Static Mitigation (Ionizer Gun) Start->Static Weigh 3. Weighing & Transfer (Inside Fume Hood) Static->Weigh Solubilize 4. In-Hood Solubilization (Add DMF/DCM) Weigh->Solubilize Validate 5. Visual Validation (Clear Solution = Safe Transit) Solubilize->Validate

Operational workflow for safe weighing and solubilization of Boc-D-beta-homoglutamine.

Emergency Response & Spill Management

In the event of a spill, aggressive mechanical action (like dry sweeping) will exacerbate the hazard by creating a massive dust cloud[1]. Follow this controlled recovery protocol.

Step 1: Hazard Assessment & Evacuation

  • Action: Immediately halt work. If the spill occurs outside a ventilated enclosure and dust is visible, evacuate the immediate 5-meter radius for 15 minutes.

  • Causality: Allowing the aerosolized dust to settle prevents inhalation of the H335-classified particulates[1].

Step 2: PPE Escalation

  • Action: Responders must don an N95/P100 particulate respirator, tight-fitting safety goggles, and double nitrile gloves before re-entering the spill zone.

Step 3: Dust Suppression & Collection

  • Action: Gently lay damp absorbent pads (wetted with water or a mild surfactant) over the spilled powder. Wait 2 minutes, then sweep up the material using a non-sparking, anti-static scoop. Do not use dry brooms or compressed air [1].

  • Causality: The moisture binds the fine particulates into a heavy slurry, mechanically preventing them from becoming airborne during collection.

  • Self-Validating Check: The complete absence of a visible dust cloud during the scooping process confirms successful particulate suppression.

Step 4: Decontamination

  • Action: Wash the affected surface with a mild detergent and water.

  • Causality: Because Boc-D-beta-homoglutamine is an organic acid derivative, aqueous surfactants are required to break down and lift residual lipophilic traces[1].

SpillResponse Detect Spill Detected Assess Aerosolization Evacuate Evacuate Area (Allow Dust to Settle) Detect->Evacuate Airborne Dust PPE Escalate PPE (N95/P100 & Double Gloves) Detect->PPE Localized Solid Evacuate->PPE Suppress Suppress Dust (Apply Damp Absorbent) PPE->Suppress Clean Mechanical Collection (Anti-Static Scoop) Suppress->Clean Dispose Hazardous Waste (Seal & Label Container) Clean->Dispose

Emergency spill response and dust suppression methodology.

Disposal Plan

Proper disposal ensures environmental compliance and prevents downstream exposure to sanitation workers[1],[3].

  • Solid Waste: All collected spill debris, empty vials, and contaminated PPE must be placed in a dedicated, tightly closed container labeled "Hazardous Organic Solid Waste." Do not flush any powder down the drain[1].

  • Liquid Waste: Solutions containing Boc-D-beta-homoglutamine must be segregated. If dissolved in DCM, route to Halogenated Organic Waste . If dissolved in DMF, route to Non-Halogenated Organic Waste .

  • Final Destruction: Final disposal must be executed via a licensed chemical waste disposal facility utilizing high-temperature incineration. Combustion of this compound yields toxic byproducts, including carbon oxides and nitrogen oxides (NOx), necessitating professional thermal destruction[1].

Sources

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